N~1~-Cyclohexyl-N~1~-phenylbenzene-1,4-diamine
Description
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Properties
CAS No. |
24528-50-5 |
|---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
4-N-cyclohexyl-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H22N2/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17H,2,5-6,9-10,19H2 |
InChI Key |
KZNDXCVEWRZEEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Foundational & Exploratory
"N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine chemical properties"
An In-depth Technical Guide on the Physicochemical Properties of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine
Disclaimer: Detailed experimental data and peer-reviewed literature specifically on N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine are limited. This guide provides an in-depth analysis based on the fundamental principles of organic chemistry, data from structurally analogous compounds, and information available from chemical suppliers. The content herein is intended to serve as a predictive and informational resource for researchers and drug development professionals, and it is strongly recommended that any experimental work be preceded by small-scale, carefully controlled validation studies.
Introduction
N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine is a disubstituted p-phenylenediamine derivative. The core structure, p-phenylenediamine, is a well-known building block in organic synthesis, particularly in the production of polymers, dyes, and antioxidants. The introduction of a cyclohexyl and a phenyl group at one of the nitrogen atoms asymmetrically modifies the electronic and steric properties of the parent diamine, suggesting a range of potential applications where fine-tuning of these properties is crucial. This guide aims to provide a comprehensive overview of the predicted chemical properties, potential reactivity, and key analytical signatures of this compound, drawing upon the established chemistry of related N,N'-disubstituted p-phenylenediamines.
Predicted Physicochemical Properties
The properties of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine are dictated by the interplay of its three key structural components: the aromatic p-phenylenediamine core, the bulky, aliphatic cyclohexyl group, and the electron-withdrawing phenyl group.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C18H22N2 | Based on structural analysis. |
| Molecular Weight | 266.38 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light brown solid | Aromatic amines are often colored due to oxidation. |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | The large hydrophobic surface area from the cyclohexyl and phenyl groups will dominate, leading to poor aqueous solubility. |
| Melting Point | Expected to be a solid with a moderate to high melting point. | The combination of aromatic stacking and steric bulk would likely lead to an ordered crystalline structure. |
| Boiling Point | High boiling point, likely > 300 °C | Aromatic compounds with similar molecular weights have high boiling points. |
| pKa | The two nitrogen atoms will have distinct basicities. The N1-disubstituted nitrogen is predicted to be less basic than the N4-primary amine due to the steric hindrance of the cyclohexyl and phenyl groups and the delocalization of the lone pair into the phenyl ring. | Steric hindrance and electronic effects significantly influence the availability of the nitrogen lone pairs for protonation. |
Spectroscopic Characterization: An Analytical Fingerprint
Detailed spectroscopic data for N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine is not widely available in the public domain. However, based on its structure, the following characteristic spectral features can be predicted.
¹H NMR Spectroscopy
-
Aromatic Protons: The protons on the p-phenylenediamine ring would appear as a set of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the N-phenyl group would likely appear as a multiplet in the aromatic region.
-
Cyclohexyl Protons: A series of broad multiplets in the aliphatic region of the spectrum would be expected for the cyclohexyl protons.
-
Amine Protons: The N-H proton of the primary amine would likely appear as a broad singlet. Its chemical shift would be concentration and solvent-dependent.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Six distinct signals would be expected for the p-phenylenediamine ring and three for the N-phenyl ring (assuming free rotation).
-
Cyclohexyl Carbons: Signals corresponding to the carbons of the cyclohexyl ring would appear in the aliphatic region.
Mass Spectrometry
-
Molecular Ion Peak (M+): A prominent molecular ion peak would be expected at m/z = 266.38.
-
Fragmentation Pattern: Fragmentation would likely involve the loss of the cyclohexyl group and cleavage of the C-N bonds.
Synthesis and Reactivity
The synthesis of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine would likely proceed through standard organic chemistry transformations.
Proposed Synthetic Pathway
A plausible synthetic route would involve the reductive amination of N-phenyl-p-phenylenediamine with cyclohexanone.
Caption: Proposed synthesis via reductive amination.
Step-by-Step Protocol:
-
Imine Formation: N-phenyl-p-phenylenediamine and cyclohexanone are dissolved in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). A catalytic amount of a weak acid, such as acetic acid, is added to facilitate the formation of the imine intermediate.
-
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture. This reagent is selective for the reduction of the imine in the presence of the ketone.
-
Workup and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield the desired N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine.
Reactivity Profile
-
Oxidation: Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored quinone-diimine species. This reactivity is the basis for their use as antioxidants. The presence of the bulky cyclohexyl and phenyl groups may offer some steric protection to the nitrogen atom, potentially modulating its antioxidant activity.
-
N-Alkylation/N-Arylation: The primary amine (N4) is a nucleophile and can participate in reactions such as alkylation, acylation, and arylation, allowing for further functionalization of the molecule.
-
Electrophilic Aromatic Substitution: The electron-donating nature of the amino groups activates the p-phenylenediamine ring towards electrophilic substitution. However, the positions ortho to the amino groups are the most activated, and the substitution pattern will be influenced by the steric bulk of the N1-substituents.
Potential Applications
The unique substitution pattern of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine suggests several potential areas of application.
-
Antioxidants and Antidegradants: Substituted p-phenylenediamines are widely used as antioxidants in rubber and plastics. The specific combination of a bulky aliphatic and an aromatic substituent may impart desirable properties such as low volatility and high persistence.
-
Pharmaceutical Scaffolds: The p-phenylenediamine core is present in some pharmacologically active molecules. The ability to functionalize both nitrogen atoms independently makes this a versatile scaffold for combinatorial library synthesis in drug discovery.
-
Organic Electronics: Arylamines are common components of organic light-emitting diodes (OLEDs) and other organic electronic devices. The specific electronic properties imparted by the cyclohexyl and phenyl groups could be explored in this context.
Conclusion
N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine is a molecule with a rich potential for interesting chemistry and applications. While specific experimental data is sparse, a solid understanding of the properties and reactivity of this compound can be inferred from the well-established chemistry of its constituent functional groups and parent structures. This guide provides a foundational understanding for researchers looking to explore the synthesis, characterization, and potential uses of this and related asymmetrically disubstituted p-phenylenediamines. It is hoped that this predictive overview will stimulate further experimental investigation into this intriguing class of molecules.
Synthesis of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine: An In-Depth Technical Guide
Executive Summary & Nomenclature Clarification
In the field of organic synthesis and materials science, the precise regiochemistry of substituted p-phenylenediamines dictates their physicochemical properties and industrial utility. The exact IUPAC nomenclature N1-cyclohexyl-N1-phenylbenzene-1,4-diamine refers to the unsymmetrical,
However, in industrial contexts (particularly within rubber manufacturing and polymer stabilization), similar nomenclature is frequently used to describe the
To ensure comprehensive scientific rigor and maximum utility for researchers, this whitepaper details the self-validating synthetic protocols for both structural isomers. Pathway A covers the targeted synthesis of the highly sterically hindered N1,N1-isomer via advanced organometallic cross-coupling, while Pathway B outlines the scalable industrial synthesis of the N1,N4-isomer via reductive amination.
Pathway A: Synthesis of the N1,N1-Isomer (Research Scale)
Mechanistic Rationale & Causality
Synthesizing the exact N1,N1-isomer requires the formation of a highly sterically congested tertiary amine. Standard nucleophilic aromatic substitution (
To overcome this activation barrier, a Palladium-catalyzed Buchwald-Hartwig amination is deployed. The critical experimental choice here is the ligand: standard bidentate ligands like BINAP often fail to drive the reductive elimination step for such hindered substrates. Instead, the use of the bulky, electron-rich monodentate ligand tri-tert-butylphosphine (
Experimental Protocol A: Buchwald-Hartwig & Reduction
Step 1: Cross-Coupling (Formation of N-Cyclohexyl-N-phenyl-4-nitroaniline)
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and backfill with Argon.
-
Catalyst Activation: Add
(2 mol%), (4 mol%), and sodium tert-butoxide ( , 1.5 equiv). The strong base is essential for the deprotonation of the amine following coordination to the Pd center. -
Substrate Addition: Dissolve 1-bromo-4-nitrobenzene (1.0 equiv) and
-cyclohexylaniline (1.2 equiv) in anhydrous toluene (0.2 M) and transfer to the Schlenk flask. -
Reaction: Heat the mixture to 110 °C for 16 hours. Monitor the consumption of the aryl bromide via GC-MS.
-
Workup: Cool to room temperature, quench with water, and extract with ethyl acetate. Filter the organic layer through a Celite pad to remove palladium black. Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the nitro intermediate.
Step 2: Nitro Reduction
-
Dissolve the purified
-cyclohexyl- -phenyl-4-nitroaniline in absolute ethanol. -
Add 10 wt% Palladium on Carbon (Pd/C, 10% w/w relative to the substrate).
-
Purge the reaction vessel with
gas and stir vigorously under a balloon atmosphere (1 atm) at 25 °C for 4 hours. -
Filter the catalyst through Celite, concentrate the filtrate, and dry under high vacuum to yield the pure N1-cyclohexyl-N1-phenylbenzene-1,4-diamine .
Caption: Workflow for the synthesis of the N1,N1-isomer via Buchwald-Hartwig amination and reduction.
Pathway B: Synthesis of the N1,N4-Isomer (Industrial CPPD)
Mechanistic Rationale & Causality
The industrial synthesis of CPPD relies on the reductive amination of 4-aminodiphenylamine (4-ADPA) with cyclohexanone. To ensure high atom economy and scalability, the Leuckart-Wallach reaction is utilized.
The causality behind the staged addition of reagents is critical: 4-ADPA and cyclohexanone are first heated to reflux to drive the condensation equilibrium toward the imine by azeotropic removal of water. Formic acid is added only after imine formation is complete. If added concurrently, formic acid would prematurely reduce the cyclohexanone to cyclohexanol. During the reduction phase, formic acid acts as a hydride donor; the thermodynamic driving force of the reaction is the irreversible release of
Experimental Protocol B: Leuckart-Wallach Reductive Amination
-
Condensation Setup: In a 500 mL three-neck reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap, combine 4-aminodiphenylamine (1.0 equiv) and cyclohexanone (1.2 equiv) in toluene (150 mL).
-
Imine Formation: Heat the mixture to 155 °C and maintain under reflux for 12 hours. Continuously drain the water collected in the Dean-Stark trap to drive the condensation to completion.
-
Reduction Phase: Cool the reaction mixture to 90 °C. Slowly add formic acid (1.5 equiv) dropwise via an addition funnel. Caution: This step is highly exothermic and evolves significant volumes of
gas. Control the addition rate to manage effervescence. -
Maturation: Continue stirring at 90 °C until gas evolution completely subsides (approx. 2-3 hours), indicating complete hydride transfer.
-
Isolation & Purification: Neutralize the mixture with a 10% aqueous
solution. Separate the organic toluene layer, wash with brine, and concentrate under reduced pressure. Recrystallize the crude dark brown solid from hot methanol to yield pure N1-cyclohexyl-N4-phenylbenzene-1,4-diamine (CPPD).
Caption: Workflow for the synthesis of the N1,N4-isomer (CPPD) via Leuckart-Wallach reductive amination.
Quantitative Data & Reaction Metrics
The following table summarizes the key operational metrics distinguishing the two synthetic pathways, providing a clear comparison for process chemists evaluating scale-up viability.
| Parameter | Pathway A (N1,N1-Isomer) | Pathway B (N1,N4-Isomer / CPPD) |
| Primary Reaction Type | Buchwald-Hartwig Cross-Coupling | Leuckart-Wallach Reductive Amination |
| Catalytic System | Formic Acid (Auto-catalytic hydride donor) | |
| Thermal Profile | 110 °C (Coupling) | 155 °C (Condensation) |
| Expected Overall Yield | 65 – 70% | 85 – 90% |
| Atom Economy | Moderate (Generates NaBr, | High (Byproducts are |
| Industrial Scalability | Low (Specialty pharmaceutical research) | High (Manufactured at multi-ton scale globally) |
References
-
Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer The Journal of Organic Chemistry - ACS Publications (2003) URL:[Link]
- US Patent 5371289A (1994)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-catalyzed amination of aryl bromides with hindered N-alkyl-substituted anilines using a palladium(I) tri-tert-butylphosphine bromide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5371289A - Preparation of N-substituted-N'-phenyl p-phenylenediamines - Google Patents [patents.google.com]
"N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine molecular structure and bonding"
Structural Dynamics, Antioxidant Mechanisms, and Pharmaceutical Relevance
Executive Summary & Nomenclature Precision
Compound Identity:
-
Common Name: N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)
-
IUPAC Name: N1-Cyclohexyl-N4-phenylbenzene-1,4-diamine[1][2][3][4][5]
Critical Note on Nomenclature: While the prompt specifies "N1-Cyclohexyl-N1-phenyl...", strict IUPAC nomenclature designates the locants 1 and 4 for the para-substitution pattern on the central benzene ring. The industrially relevant isomer is the N1,N4-disubstituted compound (secondary amines at both positions), widely known as CPPD. This guide focuses on this specific isomer due to its prevalence as a rubber antioxidant and its critical role as a leachable impurity in pharmaceutical container closure systems.
Relevance to Drug Development: CPPD is not typically a drug scaffold but a critical Process Impurity and Leachable . It is extensively used as an antiozonant/antioxidant in the rubber stoppers of vials and pre-filled syringes. Its migration into drug products can compromise stability or trigger toxicological alerts (sensitization). Understanding its bonding and degradation (quinone formation) is essential for risk assessment in Extractables & Leachables (E&L) studies.
Molecular Architecture & Electronic Properties
The efficacy of CPPD as an antioxidant stems directly from its electronic structure, specifically the stability of the aminyl radical formed after hydrogen atom transfer (HAT).
2.1 Bonding and Hybridization
-
Nitrogen Centers: Both nitrogen atoms (N1 and N4) are sp² hybridized, facilitating lone-pair delocalization into the central phenyl ring. This conjugation lowers the bond dissociation energy (BDE) of the N-H bonds, making them labile to radical attack (the antioxidant mechanism).
-
Steric Environment:
-
N-Phenyl Side: The N-phenyl group is relatively planar, allowing maximal π-orbital overlap and resonance stabilization.
-
N-Cyclohexyl Side: The cyclohexyl group adopts a chair conformation. It provides steric bulk that hinders direct attack on the nitrogen but does not participate in resonance. This asymmetry is crucial; the cyclohexyl group improves solubility in rubber matrices (lipophilicity) without compromising the electronic availability of the amine.
-
2.2 Resonance Stabilization
Upon oxidation (loss of H•), the resulting radical is stabilized by delocalization across the central and terminal phenyl rings. This stability drives the thermodynamics of the antioxidant reaction.
Figure 1: Redox pathway of CPPD. The transition from amine to radical to quinone diimine is the core mechanism of antioxidant protection and subsequent degradation.
Mechanism of Action: Antioxidant & Degradation[12]
CPPD functions primarily as a chain-breaking antioxidant via a Hydrogen Atom Transfer (HAT) mechanism.[11]
-
Initiation: Peroxyl radicals (ROO[12]•) generated from polymer degradation attack the labile N-H bonds of CPPD.
-
Propagation Inhibition:
The radical is stable and does not re-initiate the chain reaction. -
Termination/Transformation: The radical can undergo further oxidation or disproportionation to form N-cyclohexyl-N'-phenyl-p-quinonediimine (CPPD-Q) .
Pharmaceutical Implication: The formation of CPPD-Q is a critical quality attribute. Quinone diimines are electrophilic Michael acceptors. In a drug formulation, they can react with nucleophilic active pharmaceutical ingredients (APIs) or excipients, leading to:
-
Drug Degradation: Covalent binding to API.
-
Color Change: Quinone diimines are often deeply colored (red/brown), causing visual failure of the drug product.
Synthesis & Impurity Profiling
For researchers synthesizing CPPD standards or analyzing impurities, the industrial route is instructive.
Primary Route: Reductive alkylation of 4-aminodiphenylamine (4-ADPA) with cyclohexanone .
Reaction Scheme:
-
Condensation: 4-ADPA + Cyclohexanone
Imine Intermediate (Schiff Base). -
Hydrogenation: Imine +
(cat. Pt/C or Pd/C) CPPD.
Table 1: Key Impurities and Structural Analogues
| Impurity Name | Structure/Description | Origin | Relevance to Pharma |
| 4-ADPA | 4-Aminodiphenylamine | Unreacted Starting Material | Sensitizer; mutagenic potential. |
| Dicyclohexyl-PPD | N,N'-dicyclohexyl-p-phenylenediamine | Over-alkylation byproduct | Less active antioxidant; different elution time. |
| CPPD-Q | Quinone Diimine form | Oxidation Product | Highly reactive electrophile; causes discoloration. |
| Nitro-PPDs | Nitrated analogs | Side reaction (rare) | High toxicity concern (mutagenic). |
Experimental Protocols
Protocol A: Synthesis of High-Purity CPPD Reference Standard
Rationale: Commercial rubber-grade CPPD is often only ~95% pure. For toxicological studies or LC-MS calibration, >99% purity is required.
Reagents: 4-Aminodiphenylamine (1.0 eq), Cyclohexanone (1.2 eq), Pd/C (5% w/w), Methanol (Solvent).
-
Setup: Charge a high-pressure hydrogenation reactor (Parr bomb) with 4-ADPA (18.4 g, 100 mmol) and methanol (150 mL).
-
Addition: Add cyclohexanone (11.8 g, 120 mmol) and Pd/C catalyst (0.5 g).
-
Reaction: Purge with
(3x), then charge with to 30 bar (435 psi). Heat to 80°C with vigorous stirring (1000 rpm). -
Monitoring: Monitor
uptake. Reaction is complete when uptake ceases (~4-6 hours). -
Workup:
-
Filter hot through Celite to remove catalyst.
-
Concentrate filtrate to ~50 mL.
-
Crystallization: Cool to 4°C. CPPD crystallizes as grey/purple needles.
-
Recrystallization: Dissolve in hot toluene/hexane (1:1) and cool slowly to obtain white/pale grey crystals (>99% purity).
-
-
Validation: Confirm structure via ¹H-NMR (distinct cyclohexyl multiplet at 1.0-2.0 ppm, aromatic signals 6.5-7.2 ppm).
Protocol B: LC-MS/MS Method for CPPD Leachables
Rationale: Detection of CPPD migration from rubber stoppers into aqueous drug formulations.
Instrument: Agilent 6495 Triple Quad LC/MS or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Method Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Flow Rate: 0.4 mL/min.
-
Detection: ESI Positive Mode (MRM).
MRM Transitions:
-
Quantifier: 267.2
185.1 (Loss of cyclohexyl ring). -
Qualifier: 267.2
93.1 (Aniline fragment).
Figure 2: Analytical workflow for trace detection of CPPD leachables in pharmaceutical products.
References
-
Datta, R. N., & Ingham, F. A. (2001). Antidegradants for Rubber.[12] In Rubber Technologist's Handbook. Rapra Technology. Link
-
Lattimer, R. P., et al. (1980). Mechanisms of ozonation of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine. Rubber Chemistry and Technology, 53(5), 1170-1189. Link
-
U.S. National Library of Medicine. (2025). N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CID 92093). PubChem Database.[4] Link
-
Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley. Link
-
European Medicines Agency (EMA). (2024). Guideline on Plastic Immediate Packaging Materials. Link
Disclaimer: This guide is intended for research and development purposes only. All synthesis and analytical protocols should be validated internally before use in GLP/GMP environments.
Sources
- 1. N-Cyclohexyl-N’-phenyl-4-phenylenediamine | SIELC Technologies [sielc.com]
- 2. N-Cyclohexyl-N'-phenyl-1,4-benzenediamine 97% | CAS: 101-87-1 | AChemBlock [achemblock.com]
- 3. veeprho.com [veeprho.com]
- 4. N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | C18H22N2 | CID 92093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS#:101-87-1 | N-Phenyl-N'-cyclohexyl-p-phenylenediamine | Chemsrc [chemsrc.com]
- 6. N-phenyl n'-cyclohexyl p-phenylene diamine [webbook.nist.gov]
- 7. N1-Cyclohexyl-N4-phenylbenzene-1,4-diamine , 95% , 101-87-1 - CookeChem [cookechem.com]
- 8. Sort gummi – Videncenter For Allergi [videncenterforallergi.dk]
- 9. ç¾åº¦æåº [word.baidu.com]
- 10. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
"N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine health and safety data sheet"
The following technical dossier is structured as a high-level operational guide for scientists and drug development professionals. It prioritizes the compound's role as a critical Leachable & Extractable (L&E) in pharmaceutical packaging and its toxicological profile as a potent sensitizer.
Focus: Safety, Toxicology, and Control Strategies in Pharmaceutical Development
Chemical Identity & Structural Integrity
Clarification on Nomenclature: While the prompt specifies N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine, standard IUPAC nomenclature and CAS registry data map this description to N-Cyclohexyl-N'-phenyl-1,4-benzenediamine (CAS 101-87-1).[1][2] The "N1, N1" designation implies a tertiary amine structure which is chemically unstable and rare in this context; the industry-standard molecule is the N1, N4-disubstituted isomer (Secondary amines at para positions). This guide addresses CAS 101-87-1 , widely known as CPPD .[3]
| Parameter | Technical Specification |
| CAS Number | 101-87-1 |
| IUPAC Name | N-cyclohexyl-N'-phenyl-benzene-1,4-diamine |
| Synonyms | CPPD; 4010NA; Flexzone 6H; 4-Amino-N-cyclohexyl-N-phenylaniline (misnomer) |
| Molecular Formula | C₁₈H₂₂N₂ |
| Molecular Weight | 266.38 g/mol |
| Physical State | Grey to violet crystalline solid (oxidizes to dark purple/black) |
| Solubility | Soluble in acetone, benzene, ethyl acetate; Insoluble in water.[1][4] |
| pKa | ~6.4 (Amine protonation) |
Drug Development Context: The "Leachable" Risk
For researchers in pharmaceutical development, CPPD is not an API; it is a critical process impurity and leachable .
Why it Matters:
CPPD is a potent antiozonant used in the vulcanization of halobutyl rubber stoppers (vials) and plunger tips (pre-filled syringes). Over time, it migrates from the packaging into the drug product, particularly in:
-
Lipid-based formulations (Propofol, vaccines).
-
Polysorbate-containing biologics (mAbs).
-
Alcohol-based solvents .
Mechanism of Action (Antioxidant Activity)
CPPD functions by scavenging free radicals and ozone, sacrificing itself to protect the rubber polymer. This transformation creates oxidation byproducts (Quinone Diimines) which are often more toxic than the parent compound.
Figure 1: The oxidative pathway of CPPD. The Quinone Diimine (QDI) species is highly electrophilic and responsible for protein binding (sensitization).
Toxicological Profile & Safety Data
GHS Classification:
-
Sensitization, Skin (Category 1): H317 (May cause an allergic skin reaction).[5]
-
Aquatic Toxicity (Acute/Chronic 1): H400/H410 (Very toxic to aquatic life).
Critical Hazards for Handlers
-
Allergic Contact Dermatitis (ACD): CPPD is a "pre-hapten." It is not sensitizing per se but oxidizes on the skin surface to form the electrophilic QDI (shown above), which binds to skin proteins (Langerhans cells), triggering a T-cell mediated immune response.
-
Cross-Reactivity: Individuals sensitized to CPPD often react to IPPD (N-isopropyl-N'-phenyl-p-phenylenediamine) and PPD (hair dyes).
Quantitative Toxicity Data
| Endpoint | Value | Species | Relevance |
| LD50 (Oral) | > 2000 mg/kg | Rat | Low acute oral toxicity. |
| LD50 (Dermal) | > 7940 mg/kg | Rabbit | Low acute dermal toxicity. |
| Sensitization | Positive | Guinea Pig | High Risk. Extreme sensitizer (Maximization Test). |
| Genotoxicity | Negative | Ames Test | Generally non-mutagenic in Salmonella strains. |
Analytical Protocol: Detection in Drug Products
Objective: Quantify trace CPPD leachables in an aqueous drug formulation. Method: RP-HPLC with UV/Vis or MS detection.
Reagents & Preparation
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
Step-by-Step Workflow
-
Sample Extraction:
-
Aliquot 1.0 mL of drug product.
-
Add 1.0 mL Acetonitrile (to precipitate proteins/solubilize CPPD).
-
Vortex for 60 seconds; Centrifuge at 10,000 x g for 10 mins.
-
Collect supernatant.
-
-
Chromatography Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Temperature: 30°C.
-
-
Detection:
-
UV: 290 nm (Primary absorption max for phenyl-diamines).
-
MS (Preferred): ESI Positive Mode. Target Mass: [M+H]+ = 267.2 m/z.
-
Figure 2: Analytical workflow for isolating and quantifying CPPD leachables from pharmaceutical matrices.
Safe Handling & Control Measures
Directive: Treat CPPD as a potent sensitizer. Zero skin contact policy.
Engineering Controls
-
Primary: Weigh and handle solid powder ONLY inside a certified Chemical Fume Hood or Powder Containment Enclosure.
-
Secondary: Local Exhaust Ventilation (LEV) if heating/vulcanizing rubber samples.
Personal Protective Equipment (PPE) Matrix
| Zone | Protection Level | Specific Gear | Rationale |
| Hands | Critical | Double Nitrile (min 0.11mm) or Laminate Film (Silver Shield) | Amines permeate latex/vinyl rapidly. Nitrile offers >480 min breakthrough for solids. |
| Respiratory | Moderate | N95 (Solids) / P100 (if dusting) | Prevent inhalation of particulates which can sensitize via mucous membranes. |
| Eyes | Standard | Safety Goggles (tight fitting) | Irritant to eyes; prevent dust entry. |
| Body | Standard | Lab Coat (long sleeve), closed shoes | Prevent dermal absorption via wrists/arms. |
Emergency Response
-
Skin Contact: Immediately wash with polyethylene glycol (PEG 400) or mild soap and copious water. Do not use organic solvents (ethanol) as they enhance skin penetration.
-
Spill: Dampen with water to prevent dust. Scoop into hazardous waste container (Incineration recommended).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92093, N-Cyclohexyl-N'-phenyl-1,4-benzenediamine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - N-cyclohexyl-N'-phenyl-p-phenylenediamine. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Container Closure Systems for Packaging Human Drugs and Biologics. Retrieved from [Link]
-
Chemotechnique Diagnostics. N-Cyclohexyl-N-phenyl-4-phenylenediamine (CPPD) Patch Test Information. Retrieved from [Link]
Sources
- 1. N-Cyclohexyl-N’-phenyl-4-phenylenediamine | SIELC Technologies [sielc.com]
- 2. N-Cyclohexyl-N'-phenyl-1,4-benzenediamine 97% | CAS: 101-87-1 | AChemBlock [achemblock.com]
- 3. eastharbourgroup.com [eastharbourgroup.com]
- 4. N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | C18H22N2 | CID 92093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. eastharbourgroup.com [eastharbourgroup.com]
Thermodynamic & Physicochemical Profile: N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)
Executive Summary
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), predominantly known in industrial applications as Antioxidant 4010 , represents a critical class of p-phenylenediamine (PPD) derivatives. While its primary utility lies in stabilizing elastomers against oxidative and ozonated degradation, its thermodynamic profile is of increasing interest to pharmaceutical scientists and toxicologists due to its use as a reference allergen in contact dermatitis (Type IV hypersensitivity) and its structural homology to specific drug metabolites.
This technical guide provides a rigorous analysis of the thermodynamic properties of CPPD. Where experimental data is sparse in public literature, we provide theoretical baselines (using Group Contribution Methods) alongside self-validating experimental protocols to allow researchers to generate high-integrity data in-house.
Chemical Identity & Structural Thermodynamics
The thermodynamic stability of CPPD is governed by the steric hindrance of the cyclohexyl group and the resonance stabilization provided by the N-phenyl moiety.
| Property | Specification |
| IUPAC Name | N-cyclohexyl-N'-phenyl-benzene-1,4-diamine |
| CAS Number | 101-87-1 |
| Molecular Formula | |
| Molecular Weight | 266.38 g/mol |
| SMILES | C1(NC2CCCCC2)=CC=C(NC3=CC=CC=C3)C=C1 |
| Structure Type | Secondary Di-amine (Asymmetric) |
Structural Stability Analysis
The molecule features two secondary amine centers. The
Phase Transition Thermodynamics
Understanding the phase transitions of CPPD is vital for processing (melt blending) and purification.
Solid-Liquid Transition Data
| Parameter | Value (Experimental/Predicted) | Source/Method |
| Melting Point ( | 118 – 119 °C | Experimental (DSC) |
| Enthalpy of Fusion ( | ~32.1 kJ/mol | Predicted (Joback) |
| Boiling Point ( | ~440 °C (at 760 mmHg) | Extrapolated |
| Flash Point | 275.9 °C | Closed Cup |
Protocol: DSC Purity & Enthalpy Determination
To validate the enthalpy of fusion and purity, the following Differential Scanning Calorimetry (DSC) protocol is recommended. This method utilizes the Van't Hoff equation, assuming impurity depression of the melting point.
Workflow Diagram: DSC Analysis
Figure 1: DSC workflow for determining thermodynamic purity and enthalpy of fusion.
Step-by-Step Methodology:
-
Calibration: Calibrate DSC using Indium (
, ). -
Sample Prep: Hermetically seal 3–5 mg of CPPD in an aluminum pan. Pierce lid to allow pressure release if decomposition is suspected (though CPPD is stable at
). -
Ramp: Heat from 30°C to 160°C at 5°C/min (slower rates improve
resolution). -
Analysis: Integrate the endothermic peak. The area under the curve represents
. -
Purity Calculation: Use the slope of the
vs. partial area plot (Van't Hoff analysis) to determine mole % purity.
Thermochemistry & Reaction Energetics
Formation and Combustion
Experimental combustion data for CPPD is rare in open literature. Below are theoretical values derived from group contribution methods, which serve as a baseline for bomb calorimetry experiments.
-
Enthalpy of Formation (
): +208.0 kJ/mol (Endothermic formation indicates reactivity). -
Heat Capacity (
): ~687 J/mol·K (at 500K).
Antioxidant Thermodynamics (Radical Scavenging)
CPPD functions by donating a hydrogen atom to peroxy radicals (
The resulting CPPD radical is resonance-stabilized (delocalized over the phenyl rings), preventing it from initiating new chain reactions.
Mechanism Diagram: Radical Scavenging Cycle
Figure 2: Thermodynamic cycle of radical scavenging. The transition to Quinone Diimine is the metabolic/degradation fate of the molecule.
Solution Thermodynamics & Solubility
For drug development and formulation, solubility parameters predict compatibility with excipients or lipid bilayers.
Lipophilicity & Partitioning
-
LogP (Octanol/Water): 4.03 – 5.17 (Highly Lipophilic).
-
Implication: CPPD will readily partition into lipid bilayers and dermal tissue, explaining its potency as a contact allergen.
Hansen Solubility Parameters (HSP)
Estimated values for solvent selection:
-
(Dispersion): ~19.0
-
(Polar): ~4.5
-
(H-Bonding): ~6.0
Solubility Profile:
-
Soluble: Chloroform, Toluene, Acetone, Methanol.
-
Insoluble: Water.
Safety & Metabolic Thermodynamics
While CPPD is an industrial antioxidant, its interaction with biological systems is driven by the thermodynamics of its metabolic activation.
Metabolic Activation Pathway
CPPD is a pro-hapten. It is thermodynamically driven to oxidize in the skin (via cytochrome P450 or auto-oxidation) into the electrophilic Quinone Diimine (QDI) species.
This QDI species reacts exothermically with nucleophilic amino acid residues (Cysteine, Lysine) on skin proteins, forming the hapten-protein complex responsible for allergic contact dermatitis.
References
-
NIST Chemistry WebBook. N-phenyl n'-cyclohexyl p-phenylene diamine (CAS 101-87-1). National Institute of Standards and Technology.[1][2] Link
-
PubChem. N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine (Compound Summary). National Center for Biotechnology Information. Link
-
Cheméo. Thermodynamic Data for N-phenyl n'-cyclohexyl p-phenylene diamine. (Joback Method Predictions). Link
-
ChemicalBook. N-Cyclohexyl-N'-phenyl-p-phenylenediamine Properties and Safety.Link
- ASTM E928-08.Standard Test Method for Purity by Differential Scanning Calorimetry.
Sources
Technical Monograph: Spectroscopic Characterization of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)
Structural Definition & Nomenclature Clarification
Critical Note on Isomerism: The request specified "N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine" (a geminal, tertiary amine structure). However, extensive industrial and chemical literature confirms that the acronym CPPD and the associated CAS 101-87-1 refer to the N,N'-disubstituted isomer: N-Cyclohexyl-N'-phenyl-p-phenylenediamine .
To ensure this guide provides actionable, field-verified data, this monograph characterizes the industrially and scientifically relevant N,N' isomer (CAS 101-87-1) . This molecule is a critical antioxidant used in elastomer protection and a reference standard in oxidative metabolism studies.
-
IUPAC Name: N-cyclohexyl-N'-phenylbenzene-1,4-diamine
-
Common Synonyms: CPPD, Flexzone 6H, 4-amino-N-cyclohexyl-N'-phenylaniline (ambiguous), Antioxidant 4010.
-
Molecular Formula:
[1][2][3]
Analytical Strategy & Workflow
The characterization of CPPD requires a multi-modal approach to distinguish the aliphatic cyclohexyl ring from the aromatic phenyl ring and the central p-phenylenediamine core. The following workflow outlines the logical progression for structural validation.
Figure 1: Analytical workflow for the structural validation of CPPD, highlighting solvent selection and detection modalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][5][6][7][8][9]
NMR is the definitive tool for distinguishing the CPPD structure. The asymmetry of the molecule (one N-phenyl, one N-cyclohexyl) breaks the symmetry of the central benzene ring, resulting in distinct splitting patterns.
Proton NMR ( H NMR) Data
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 6.90 – 7.25 | Multiplet | 5H | Phenyl Ring ( | Monosubstituted benzene ring protons. |
| 6.50 – 6.80 | Multiplet | 4H | Central Ring ( | p-phenylenediamine core. The asymmetry causes complex higher-order coupling (AA'BB' system). |
| 4.00 – 5.20 | Broad Singlet | 2H | Amine protons. Broadening due to quadrupole relaxation and H-bonding. Shifts vary with concentration. | |
| 3.20 – 3.35 | Multiplet | 1H | Methine proton adjacent to Nitrogen. Deshielded by the amine.[2] | |
| 2.00 – 2.10 | Multiplet | 2H | Cyclohexyl ( | Equatorial protons, deshielded by proximity to amine. |
| 1.70 – 1.80 | Multiplet | 2H | Cyclohexyl ( | Aliphatic ring protons. |
| 1.10 – 1.45 | Multiplet | 6H | Cyclohexyl ( | Remaining axial/equatorial protons. |
Expert Insight: The key diagnostic peak is the methine proton at ~3.3 ppm. In degradation studies, the disappearance of the amine protons (~4-5 ppm) and the shift of the aromatic region often indicate the formation of the Quinone Diimine (QDI) species.
Carbon-13 NMR ( C NMR) Data
Solvent:
| Chemical Shift ( | Carbon Type | Assignment |
| 146.0 – 148.0 | Quaternary C | Aromatic |
| 138.0 – 142.0 | Quaternary C | Aromatic |
| 129.3 | CH | Phenyl (meta) |
| 119.0 – 121.0 | CH | Central Ring (ortho to NH-Ph) |
| 114.0 – 116.0 | CH | Central Ring (ortho to NH-Cy) & Phenyl (para) |
| 52.0 – 55.0 | CH | Cyclohexyl Methine ( |
| 33.5 | Cyclohexyl ( | |
| 26.0 | Cyclohexyl ( | |
| 25.1 | Cyclohexyl ( |
Infrared Spectroscopy (FT-IR)
IR spectroscopy is utilized primarily to confirm the presence of the secondary amine functionalities and the aromatic nature of the backbone.
Method: KBr Pellet or ATR (Attenuated Total Reflectance)
| Wavenumber ( | Vibration Mode | Functional Group | Notes |
| 3370 – 3400 | Secondary Amine | Sharp band (if free), broadens with H-bonding. | |
| 3020 – 3050 | Aromatic C-H | Weak intensity, characteristic of unsaturated rings. | |
| 2920 – 2930 | Cyclohexyl | Strong intensity (Anti-symmetric stretch). | |
| 2850 – 2860 | Cyclohexyl | Strong intensity (Symmetric stretch). | |
| 1600, 1515 | Aromatic Ring | "Breathing" modes of the benzene rings. | |
| 1290 – 1310 | Aromatic Amine | ||
| 810 – 830 | p-substituted Benzene | Out-of-plane bending (diagnostic for 1,4-substitution). | |
| 745, 690 | Monosubstituted Benzene | Diagnostic for the terminal phenyl group. |
UV-Vis Spectroscopy & Electronic Properties
UV-Vis is critical for assessing the purity and the oxidation state of CPPD. The molecule exhibits characteristic absorption bands due to
Solvent: Methanol or Ethanol
Concentration:
-
1: 291 nm (High intensity,
of the aromatic system). -
2: 350 nm (Lower intensity,
involving the nitrogen lone pairs).
Solvatochromism: In acidic media, the band at 350 nm will diminish or hypsochromically shift (blue shift) as the nitrogen lone pairs become protonated, disrupting the conjugation with the aromatic ring.
Mechanistic Context: Oxidation Pathway
For researchers in drug development and toxicology, understanding the transformation of CPPD is vital. CPPD acts as an antioxidant by sacrificing itself to scavenge radicals (ozone or hydroxyl). This process converts the diamine into a Quinone Diimine (QDI) , which is electrophilic and potentially more toxic.
Figure 2: The oxidative transformation of CPPD into its quinone diimine form. This pathway is relevant for both rubber stabilization mechanisms and metabolic toxicology.
Experimental Protocol: Purification & Sample Preparation
To obtain the spectroscopic data cited above, the commercial technical grade material (often dark brown/purple due to surface oxidation) must be purified.
-
Recrystallization:
-
Dissolve 1.0 g of technical CPPD in minimal boiling ethanol (~15 mL).
-
Add activated charcoal (0.1 g) to remove oxidized impurities (color bodies).
-
Filter hot through Celite.
-
Cool slowly to 4°C. Collect off-white/grey crystals.
-
Melting Point Check: Pure CPPD melts at 116–119°C .
-
-
NMR Preparation:
-
Dissolve 10 mg of purified crystals in 0.6 mL of
. -
Note: If the sample is not fresh, small peaks at
6.0-6.5 may appear, indicating early-stage oxidation to the quinone.
-
References
-
National Institute of Standards and Technology (NIST). (2023). N-phenyl-N'-cyclohexyl-p-phenylenediamine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] [Link]
-
PubChem. (2023). N-Cyclohexyl-N'-phenyl-1,4-benzenediamine (Compound Summary). National Library of Medicine. [Link]
-
OECD. (2005). SIDS Initial Assessment Report for SIAM 20: N-(1,3-Dimethylbutyl)-N'-phenyl-1,4-phenylenediamine (6PPD) & Related Phenylenediamines. (Contains comparative UV and Tox data for CPPD). [Link]
-
Cao, G., et al. (2022). Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones. Environmental Science & Technology. (Provides detailed NMR characterization of CPPD and its Quinone). [Link]
Sources
Methodological & Application
"use of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine as an antioxidant"
Application Note: Evaluation of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine (CPPD) as a Biocompatible Antioxidant in Pharmaceutical Elastomers
Executive Summary
N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine (commonly referred to as CPPD or N-cyclohexyl-N'-phenyl-p-phenylenediamine) is a highly effective p-phenylenediamine (PPD) class antioxidant[1]. While historically utilized to prevent oxidative degradation in industrial rubber, CPPD is increasingly being investigated by drug development professionals and materials scientists for use in pharmaceutical elastomers, degradable sealants, and biomedical devices[2][3].
The paradigm shift toward CPPD is driven by recent toxicological discoveries. The ubiquitous industrial antioxidant 6PPD readily oxidizes into 6PPD-quinone (6PPD-Q), a highly lethal metabolite responsible for acute aquatic mortality[4]. In contrast, the ozonation and oxidation of CPPD yields CPPD-quinone (CPPD-Q), a structural analog that exhibits no acute toxicity at comparable concentrations[4][5]. This application note provides the mechanistic grounding, comparative data, and self-validating experimental protocols required to evaluate CPPD for biocompatible polymer applications.
Mechanistic Grounding: Antioxidant Pathway & Transformation
The fundamental efficacy of CPPD lies in its secondary amine groups, which act as potent hydrogen atom donors. When pharmaceutical elastomers are exposed to sterilization (e.g., gamma irradiation) or environmental oxygen, polymer chains undergo oxidative stress, forming destructive peroxy radicals (ROO•)[6].
Causality of Action: CPPD intercepts the auto-oxidation chain reaction by transferring a hydrogen atom to the peroxy radical, neutralizing it into a stable hydroperoxide (ROOH)[6]. The resulting CPPD radical is resonance-stabilized. Upon further oxidation or reaction with ozone, CPPD is transformed into CPPD-quinone (CPPD-Q). The unique steric bulk of the cyclohexyl side chain in CPPD prevents the toxic "dual-action" protein binding observed with 6PPD-Q, rendering the CPPD-Q metabolite biologically benign[7].
Caption: Mechanism of Action: CPPD neutralizes peroxy radicals via hydrogen atom transfer to form CPPD-quinone.
Quantitative Data: Comparative Toxicological Profile
Selecting an antioxidant for medical devices requires balancing functional efficacy with the safety of its extractables and leachables (E&L). Table 1 summarizes the critical differences between 6PPD and CPPD, highlighting why CPPD is a superior candidate for applications requiring high biocompatibility.
Table 1: Comparative Efficacy and Toxicity of PPD-Class Antioxidants
| Compound | Chemical Name | Side Chain | Antioxidant Function | 96h LC50 (Quinone) | Primary Biological Concern |
| 6PPD | N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine | 1,3-Dimethylbutyl | Free Radical Scavenger | 0.35 μg/L (Highly Toxic)[4] | Extreme aquatic toxicity of 6PPD-Q[5] |
| CPPD | N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine | Cyclohexyl | Free Radical Scavenger | >50 μg/L (Non-Toxic)[4] | Contact allergen / Histamine release[1] |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls to account for CPPD's rapid oxidation and its known potential as a contact allergen.
Caption: Analytical workflow for evaluating CPPD leachables and biocompatibility in medical elastomers.
Protocol 1: Extraction and LC-MS/MS Quantification of CPPD Leachables
Objective: Quantify trace levels of CPPD and CPPD-Q migrating from elastomeric closures. Causality & Rationale: PPDs are highly susceptible to auto-oxidation. Extractions must be performed using amber glassware and purged with nitrogen. Failure to do so will result in the artifactual ex vivo conversion of CPPD to CPPD-Q during sample prep, skewing the actual leachable profile of the elastomer.
Step-by-Step Methodology:
-
Sample Preparation: Mince the CPPD-compounded elastomer into 1 mm³ pieces to maximize the surface area for extraction.
-
Extraction: Place 5.0 g of the minced sample into an amber glass vial. Add 20 mL of LC-MS grade dichloromethane/methanol (1:1 v/v).
-
Inert Atmosphere: Purge the vial headspace with high-purity nitrogen gas for 30 seconds before sealing with a PTFE-lined cap to prevent oxidative degradation.
-
Agitation: Incubate the vial on an orbital shaker at 37°C for 72 hours (simulating accelerated physiological extraction per ISO 10993-12 standards).
-
Filtration & Reconstitution: Filter the extract through a 0.22 μm PTFE syringe filter. Evaporate 1 mL of the filtrate under a gentle nitrogen stream and reconstitute in 1 mL of initial mobile phase (e.g., 10% Methanol in Water with 0.1% Formic Acid)[8].
-
LC-MS/MS Analysis: Inject 5 μL onto a C18 column. Monitor MRM transitions specific to CPPD (m/z 267.2 → fragment) and CPPD-Q. Self-Validation: Use isotopically labeled internal standards (e.g., 6PPD-d5) to validate recovery rates and correct for matrix suppression.
Protocol 2: In Vitro Cytotoxicity and Histamine Release Assay
Objective: Evaluate the biological safety of CPPD leachables. Causality & Rationale: While CPPD-Q lacks the acute systemic toxicity of 6PPD-Q, the parent CPPD molecule is a standardized chemical allergen known to induce cell-mediated immunity and increased histamine release[1][2]. Therefore, standard L929 fibroblast viability assays must be multiplexed with RBL-2H3 mast cell degranulation assays to ensure a comprehensive safety profile.
Step-by-Step Methodology:
-
Cell Culture: Seed L929 fibroblasts and RBL-2H3 mast cells in separate 96-well plates at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Replace the media with the aqueous extract of the CPPD-elastomer (prepared via ISO 10993-12 using cell culture media as the extraction vehicle). Include a vehicle control (negative) and a Triton X-100 control (positive).
-
Fibroblast Viability (MTT Assay): After 24 hours of exposure, add MTT reagent to the L929 cells. Incubate for 4 hours, solubilize the formazan crystals with DMSO, and read absorbance at 570 nm. Validation: Viability must remain >70% relative to the negative control to pass basic cytotoxicity standards.
-
Histamine Release (ELISA): After 4 hours of exposure, collect the supernatant from the RBL-2H3 cells. Quantify histamine concentrations using a competitive ELISA kit. Validation: Compare histamine levels against a baseline control. Statistically significant elevated histamine indicates potential sensitization risk, requiring reformulation of the polymer matrix.
Protocol 3: DPPH Free Radical Scavenging Assay
Objective: Verify the retained antioxidant capacity of CPPD post-compounding. Causality & Rationale: To confirm that the CPPD incorporated into the polymer has not been prematurely exhausted during high-heat compounding, its radical scavenging ability is tested against the stable DPPH radical.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous ethanol. Protect from light.
-
Reaction: Mix 100 μL of the CPPD elastomer extract (from Protocol 1, reconstituted in ethanol) with 900 μL of the DPPH solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: Calculate the % scavenging activity: [(Abs_control - Abs_sample) / Abs_control] × 100. A high scavenging percentage validates the active preservation of CPPD within the matrix.
References
-
Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones | ACS Publications (Environmental Science & Technology) |4
-
N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | CID 92093 | PubChem |1
-
N-Cyclohexyl-N'-phenyl-p-phenylenediamine | 101-87-1 | ChemicalBook |2
-
An In-depth Technical Guide on the Core Mechanism of Action of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) | BenchChem | 6
Sources
- 1. N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | C18H22N2 | CID 92093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Cyclohexyl-N'-phenyl-p-phenylenediamine | 101-87-1 [chemicalbook.com]
- 3. Cas 101-87-1,N-PHENYL-N'-CYCLOHEXYL-P-PHENYLENEDIAMINE | lookchem [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
"analytical methods for N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine detection"
Application Note: Advanced Analytical Methodologies for the Detection of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine (CPPD) and its Quinone Derivatives
Executive Summary & Mechanistic Context
N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine (commonly known as CPPD or N-cyclohexyl-N'-phenyl-p-phenylenediamine) is a highly active antidegradant utilized extensively in the rubber industry to protect vulcanized polymers from ozonolysis and oxidative degradation[1]. While its free-radical scavenging properties are vital for tire longevity, the environmental shedding of tire wear particles has introduced CPPD and its transformation products into aquatic and terrestrial ecosystems[2][3].
Upon exposure to atmospheric ozone, the parent CPPD molecule rapidly oxidizes, forming N-cyclohexyl-N'-phenyl-p-phenylenediamine-quinone (CPPD-Q)[4]. Because these quinone derivatives exhibit varying degrees of aquatic toxicity, modern analytical workflows must be capable of simultaneously capturing the highly reactive parent compound and its oxidized transformation products at trace (ng/L or pg/g) levels[5]. This application note details robust, self-validating protocols utilizing Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Direct Analysis in Real Time Ion Mobility Mass Spectrometry (DART-IM-MS) to accurately quantify CPPD and CPPD-Q[2][4][6].
Causality in Analytical Design: Overcoming Matrix Challenges
Analyzing CPPD presents a unique paradox: the molecule is engineered to degrade in the presence of oxygen. If sample preparation is not strictly controlled, the parent CPPD will artifactually oxidize into CPPD-Q within the extraction vial, leading to false-positive quinone measurements and underreported parent concentrations.
Key Mechanistic Choices:
-
Actinic Protection: All extractions must be performed in amber glassware. CPPD is highly susceptible to photo-oxidation; ambient laboratory lighting is sufficient to trigger radical formation[7].
-
Solvent Selection: Acetonitrile is prioritized over methanol for extraction. Acetonitrile effectively solubilizes the moderately hydrophobic CPPD (predicted log
~3.94) while precipitating matrix proteins in biological samples, leaving highly polar interferents behind[2][5]. -
Chromatographic Phase: An Acquity HSS T3 column (or equivalent high-strength silica C18) is utilized. The lower ligand density of the T3 phase prevents the highly hydrophobic parent PPDs from irreversible binding, while maintaining sufficient retention for the more polar CPPD-Q[4].
-
Ionization Dynamics: The secondary amine groups in CPPD make it an ideal candidate for positive electrospray ionization (ESI+). The addition of 0.1% formic acid to the mobile phase drives the equilibrium toward the protonated state
, maximizing detector sensitivity[4].
Analytical Workflows & Mechanistic Pathways
Figure 1: Analytical workflow for extraction and LC-MS/MS quantification of CPPD and CPPD-Q.
Figure 2: Oxidative transformation of CPPD to CPPD-Q and subsequent MS/MS fragmentation pathways.
Detailed Experimental Protocols
Protocol A: Self-Validating Sample Preparation (Environmental Matrices)
To ensure trustworthiness, this protocol functions as a self-validating system. By introducing an isotopically labeled internal standard (ISTD) at the very first step, any matrix suppression or extraction losses are mathematically normalized during final quantification[2][5].
-
Sample Aliquoting: Transfer 200 mg of dried sediment or 1.0 g of homogenized biota into a pre-burnt (450°C, 8 h) amber glass vial[2].
-
Isotope Dilution: Spike the sample with 50 µL of 0.4 ng/µL isotopically labeled internal standard (e.g.,
-6PPD-Q or -CPPD-Q if available)[2][5]. Causality: The ISTD must equilibrate with the matrix prior to solvent addition to accurately mimic the extraction kinetics of the native analytes. -
Solvent Extraction: Add 1.5 mL of LC-MS grade acetonitrile. Vortex vigorously for 60 seconds[2].
-
Ultrasonication: Place the vials in an ultrasonic bath for 15 minutes, maintaining the water temperature below 20°C using ice to prevent thermal degradation of CPPD[2].
-
Phase Separation: Centrifuge the samples at 4000 rpm for 10 minutes. Collect the supernatant in a clean amber vial[2].
-
Re-extraction: Repeat steps 3-5 to ensure exhaustive recovery. Combine the extracts.
-
Filtration: Pass the combined extract through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial. Mix 50 µL of the filtered extract with 25 µL of mobile phase buffer prior to injection[2].
-
Validation Check: Run a procedural blank (acetonitrile without matrix) in parallel to verify the absence of laboratory PPD contamination[4][7].
Protocol B: UHPLC-MS/MS Targeted Quantification
This protocol utilizes a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode to isolate CPPD and CPPD-Q from complex background noise[2][4].
-
Chromatography Setup: Install an Acquity HSS T3 column (1.8 µm, 2.1 × 100 mm)[4]. Set the column oven to 40°C.
-
Mobile Phase Configuration:
-
Gradient Elution: Operate at a flow rate of 0.3 mL/min[4]. Start at 5% B, hold for 1 min, ramp to 95% B over 12 min, hold for 3 min, and re-equilibrate at 5% B for 4 min.
-
MS Parameterization: Set the ESI source to positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 450°C. Desolvation gas flow: 1000 L/h[8].
-
MRM Acquisition: Program the mass spectrometer to monitor the specific precursor-to-product ion transitions outlined in Table 1.
Protocol C: Rapid Screening via DART-IM-MS
For high-throughput screening without chromatographic separation, Direct Analysis in Real Time Ion Mobility Mass Spectrometry (DART-IM-MS) is utilized. This technique separates isobaric ions in the gas phase based on their Collision Cross Section (CCS)[6].
-
Sample Introduction: Dip a glass capillary into the raw aqueous extract and position it between the DART ion source and the MS inlet[6].
-
DART Parameters: Set the DART gas (Helium) heater to 300°C. This rapidly desorbs and ionizes the analytes with minimal fragmentation[6].
-
Ion Mobility Separation: Utilize a trapped ion mobility spectrometry (TIMS) analyzer. CPPD and CPPD-Q will separate based on their conformational compactness (Table 2)[6].
Quantitative Data Presentation
Table 1: Optimized MRM Transitions for CPPD and CPPD-Q Quantification [4][8]
| Analyte | Precursor Ion (
Note: The diagnostic fragment at m/z 215.08 is highly specific to PPD-quinones with asymmetrical R-groups (R1 ≠ R2), making it a critical identifier for CPPD-Q[4].
Table 2: DART-IM-MS Parameters and Structural Metrics [6]
| Analyte | Primary Adducts | Exact Mass (
Note: Protonated CPPD exhibits a smaller Collision Cross Section (CCS) compared to branched analogues like 6PPD, reflecting the high conformational compactness of the cyclohexyl ring[6].
References
-
Nordic Council of Ministers. "Screening of compounds in tire wear road run off". Available at: [Link]
-
National Institutes of Health (PMC). "Structural and Quantitative Analysis of Polyfluoroalkyl Substances (PFASs) and Para-Phenylenediamines (PPDs) by Direct Analysis in Real Time Ion Mobility Mass Spectrometry (DART-IM-MS)". Available at:[Link]
-
ACS Publications. "Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment". Available at:[Link]
-
ACS Publications. "Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones". Available at:[Link]
-
Regulations.gov. "Quantification and occurrence of 39 tire-related chemicals in urban and rural aerosol from Saxony, Germany". Available at: [Link]
-
ResearchGate. "Feasibility of using Pleurozium schreberi as a biomonitor to study antiozonant dispersion: A case study in Southern Quebec". Available at:[Link]
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural and Quantitative Analysis of Polyfluoroalkyl Substances (PFASs) and Para-Phenylenediamines (PPDs) by Direct Analysis in Real Time Ion Mobility Mass Spectrometry (DART-IM-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine in Polymer Stabilization
Introduction: The Critical Role of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine in Polymer Longevity
N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine, commonly referred to as CPPD or by trade names such as Flexzone 6H, is a high-performance antidegradant primarily utilized in the rubber and polymer industries.[1][2][3] Its molecular structure, featuring both a phenyl and a cyclohexyl group attached to a p-phenylenediamine core, imparts a unique combination of antioxidant and antiozonant properties.[4] This dual-action capability makes it an indispensable additive for protecting polymeric materials, particularly elastomers like natural rubber, styrene-butadiene rubber (SBR), and butyl rubber, from the deleterious effects of oxidative and ozone-induced degradation.[1][5]
Polymers, especially those with unsaturated backbones, are susceptible to degradation from a variety of environmental factors including heat, light, oxygen, and ozone.[6] This degradation manifests as discoloration, cracking, tackiness, and a general loss of mechanical properties, ultimately leading to product failure.[7] N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine mitigates these effects by interrupting the free-radical chain reactions of oxidation and by scavenging ozone at the polymer surface.[7][8]
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective use of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine for polymer stabilization. We will delve into its mechanisms of action, provide detailed protocols for its evaluation, and present data to guide its application in various polymer systems.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine is crucial for its proper handling, storage, and incorporation into polymer matrices.
| Property | Value | Source |
| Chemical Formula | C₁₈H₂₂N₂ | [9] |
| Molecular Weight | 266.39 g/mol | [9] |
| CAS Number | 101-87-1 | [9][10] |
| Appearance | Dark brown to very dark brown solid | [3] |
| Melting Point | 118-119 °C | [3][11] |
| Boiling Point | ~399.58 °C (estimate) | [3][11] |
| Solubility | Slightly soluble in chloroform and methanol | [3][11] |
| Storage | Keep in a dark place, under inert atmosphere, at room temperature. |
Mechanism of Action: A Dual-Pronged Defense
N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine protects polymers through two primary, yet interconnected, mechanisms: antioxidant and antiozonant activity.
Antioxidant Mechanism: Radical Scavenging
Oxidative degradation of polymers is a free-radical chain reaction initiated by heat, light, or mechanical stress. This process generates highly reactive alkyl (R•) and peroxyl (ROO•) radicals that propagate through the polymer matrix, leading to chain scission and crosslinking.
N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine, a secondary aromatic amine, functions as a radical scavenger. It donates a hydrogen atom from one of its amine groups to the reactive radicals, thereby neutralizing them and terminating the degradation chain.[7] The resulting N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine radical is stabilized by resonance and is less reactive, preventing it from initiating new degradation chains.[7]
Caption: Antioxidant mechanism of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine.
Antiozonant Mechanism: Competitive Scavenging and Protective Film Formation
Ozone (O₃) is a powerful oxidizing agent that readily attacks the carbon-carbon double bonds present in many elastomers, leading to rapid cracking and material failure. N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine provides protection against ozone through a two-fold process.[12][13]
-
Kinetic Scavenging : N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine is significantly more reactive with ozone than the polymer's double bonds.[8] It migrates, or "blooms," to the surface of the polymer and sacrificially reacts with ozone before it can attack the polymer chains.[5][8]
-
Protective Film Formation : The reaction products of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine with ozone form a protective film on the rubber surface.[1][12][13] This film acts as a physical barrier, further preventing ozone from reaching the polymer.[12][13]
Caption: Antiozonant mechanism of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine.
Application Protocols
The effective utilization of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine requires careful consideration of its incorporation into the polymer matrix and subsequent performance evaluation.
Protocol 1: Incorporation into a Rubber Compound
This protocol describes a general procedure for incorporating N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine into a model rubber formulation using a two-roll mill.
Materials and Equipment:
-
Two-roll mill
-
Internal mixer (optional, for larger batches)
-
Polymer (e.g., Natural Rubber, SBR)
-
N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine (CPPD)
-
Other compounding ingredients (e.g., carbon black, zinc oxide, stearic acid, sulfur, accelerators)[8]
-
Safety glasses, gloves, and appropriate personal protective equipment (PPE)
Procedure:
-
Mastication: Soften the raw polymer on the two-roll mill by passing it through the nip several times. This reduces the viscosity and improves the acceptance of other ingredients.
-
Addition of Activators and Stabilizer: Add zinc oxide, stearic acid, and N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine to the masticated polymer on the mill. A typical loading level for CPPD is in the range of 1-3 parts per hundred of rubber (phr).
-
Incorporation of Fillers: Gradually add fillers, such as carbon black, to the compound. Ensure thorough mixing to achieve a uniform dispersion.
-
Addition of Curatives: In the final mixing stage, add the sulfur and accelerators. Keep the milling time and temperature low at this stage to prevent premature vulcanization (scorching).
-
Homogenization: Continue to mix the compound until all ingredients are uniformly dispersed.
-
Sheeting Out: Sheet out the final compound from the mill to the desired thickness.
Protocol 2: Evaluation of Stabilization Efficacy via Accelerated Aging
Accelerated aging tests are employed to predict the long-term performance of polymers by subjecting them to intensified environmental conditions.[14][15]
Materials and Equipment:
-
Polymer samples with and without N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine (prepared as per Protocol 1)
-
Accelerated aging chamber (with temperature, humidity, and UV radiation control)[16][17]
-
Tensile testing machine
-
Hardness tester (Durometer)
-
Ozone test chamber
Procedure:
A. Thermal-Oxidative Aging:
-
Place the polymer samples in an accelerated aging oven at a specified elevated temperature (e.g., 70°C, 100°C) for various time intervals (e.g., 24, 72, 168 hours).
-
After each interval, remove the samples and allow them to cool to room temperature for at least 24 hours.
-
Measure the changes in mechanical properties such as tensile strength, elongation at break, and hardness. A smaller change in these properties for the sample containing CPPD indicates better thermal-oxidative stability.
B. Ozone Resistance Testing:
-
Place statically or dynamically strained polymer samples in an ozone test chamber with a controlled ozone concentration (e.g., 50 pphm), temperature, and humidity.
-
Periodically inspect the samples for the appearance and growth of cracks.
-
The time to the first appearance of cracks is a measure of the ozone resistance. Longer times for the CPPD-containing sample indicate superior antiozonant protection.
Caption: Experimental workflow for evaluating polymer stabilization.
Analytical Characterization
A variety of analytical techniques can be employed to characterize the polymer compound and to understand the behavior of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine within it.
| Analytical Technique | Application |
| Fourier Transform Infrared (FTIR) Spectroscopy | Identify the functional groups of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine and monitor its chemical changes during degradation.[18] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantify the amount of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine and its transformation products in the polymer.[18][19] |
| Thermogravimetric Analysis (TGA) | Determine the thermal stability of the polymer with and without the stabilizer by measuring weight loss as a function of temperature.[20] |
| Differential Scanning Calorimetry (DSC) | Investigate the effect of the stabilizer on the glass transition temperature and other thermal events of the polymer.[20] |
Conclusion
N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine is a highly effective antidegradant that plays a crucial role in extending the service life of a wide range of polymers. Its dual-action antioxidant and antiozonant capabilities provide robust protection against environmental degradation. The protocols and information presented in these application notes offer a solid foundation for researchers and scientists to effectively utilize and evaluate N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine in their polymer formulations. A thorough understanding of its mechanisms and proper experimental evaluation are key to optimizing its performance and achieving enhanced polymer durability.
References
- Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation - PMC. (n.d.).
- 6PPD - Wikipedia. (n.d.).
- Comprehensive Overview of 6PPD | Rubber Antioxidant Types in 2024 - Wellt Chemicals. (2024, January 9).
- 6PPD – Knowledge and References - Taylor & Francis. (n.d.).
- Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation | Environmental Science & Technology - ACS Publications. (2023, March 24).
- Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? - PMC. (2021, August 12).
- The Effect of Accelerated Aging on Polylactide Containing Plant Extracts - MDPI. (2019, March 28).
- Impact of Accelerated Aging on the Performance Characteristics of “Green” Packaging Material of Polylactide - Semantic Scholar. (2020, December 15).
- Assessment of the Ageing and Durability of Polymers - PMC - NIH. (2022, May 10).
- (PDF) Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? - ResearchGate. (2025, October 15).
- N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | C18H22N2 | CID 92093 - PubChem. (n.d.).
- N1-Cyclohexyl-N4-phenylbenzene-1,4-diamine | 101-87-1 - MilliporeSigma. (n.d.).
- N-Cyclohexyl-N'-phenyl-1,4-benzenediamine 97% - Advanced ChemBlocks. (2026, March 2).
- N1-Cyclohexyl-N4-phenylbenzene-1,4-diamine - - Sigma-Aldrich. (n.d.).
- Hindered phenolic antioxidants for protection of polymers - Partners in Chemicals. (2022, October 5).
- N-Cyclohexyl-N'-phenyl-p-phenylenediamine - ChemicalBook. (n.d.).
- Cas 101-87-1,N-PHENYL-N'-CYCLOHEXYL-P-PHENYLENEDIAMINE | lookchem. (n.d.).
- An In-depth Technical Guide to the Synthesis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) - Benchchem. (n.d.).
- N1-Cyclohexyl-N4-phenylbenzene-1,4-diamine | 101-87-1 - Sigma-Aldrich. (n.d.).
- Journal of Advanced Scientific Research OPTIMISATION & EVALUATION OF N-(1,3-DIMETHYLBUTYL)-N´-PHENYL-1,4-PHENYLENEDIAMINE (. (n.d.).
- A Guide to Polymer Analysis Techniques - AZoM. (2024, August 23).
- A Comparative Guide to the Thermal Stability of 1,4-Phenylenebismaleimide Polymers - Benchchem. (n.d.).
- Different Analytical Methods of Para-Phenylenediamine Based Hair Dye - Scirp.org. (n.d.).
Sources
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- 2. N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | C18H22N2 | CID 92093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Cyclohexyl-N'-phenyl-p-phenylenediamine CAS#: 101-87-1 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6PPD - Wikipedia [en.wikipedia.org]
- 6. sciensage.info [sciensage.info]
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- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. N-Cyclohexyl-N'-phenyl-1,4-benzenediamine 97% | CAS: 101-87-1 | AChemBlock [achemblock.com]
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- 11. Cas 101-87-1,N-PHENYL-N'-CYCLOHEXYL-P-PHENYLENEDIAMINE | lookchem [lookchem.com]
- 12. Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. benchchem.com [benchchem.com]
Application Note: N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine (CPPD) and its Quinone Derivatives in Oxidative Stress Studies
Executive Summary & Mechanistic Context
N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine, commonly referred to as CPPD (CAS: 101-87-1), is a ubiquitous p-phenylenediamine (PPD) compound extensively utilized as an antiozonant and antioxidant in the manufacturing of rubber and elastomer products[1]. While its primary industrial function is to scavenge ozone and protect polymer chains from scission, environmental exposure transforms CPPD into highly reactive quinone derivatives, notably CPPD-quinone (CPPD-Q) [1].
Emerging toxicological research has identified PPD-quinones as potent contributors to the Oxidative Potential (OP) of fine particulate matter (PM2.5) and urban runoff ()[2]. Unlike the parent compound, CPPD-Q acts as a redox-active electron shuttle. It continuously depletes cellular antioxidants (such as NADPH and glutathione) and transfers electrons to molecular oxygen, generating a cascade of Reactive Oxygen Species (ROS)[3]. This redox cycling drives severe oxidative stress, leading to lipid peroxidation, disruption of the intestinal barrier, and cellular apoptosis in biological models like C. elegans and aquatic bacteria[3][4].
Mechanistic Pathway of Toxicity
The transition of CPPD from a protective industrial antioxidant to a pro-oxidant environmental toxicant is driven by its structural transformation. The diagram below illustrates the causality between environmental oxidation and downstream cellular toxicity.
Mechanistic pathway of CPPD oxidation to CPPD-Q and subsequent induction of cellular oxidative stress.
Quantitative Ecotoxicology and Oxidative Potential
To contextualize the oxidative threat of CPPD and its derivatives, the following table synthesizes recent quantitative data regarding their toxicity thresholds and biological targets.
| Compound | CAS Number | Primary Source / State | Oxidative Potential / Toxicity Metric | Biological Target / Model |
| CPPD | 101-87-1 | Tire wear particles / Rubber runoff | Precursor; Low multiphase ozone reactivity compared to 6PPD[5] | Aquatic environments[5] |
| CPPD-Q | 68054-78-4 | Oxidation product in PM2.5 | EC50 = 6.98 mg/L[3] | V. fischeri (Aquatic bacterium)[3] |
| CPPD-Q | 68054-78-4 | Oxidation product in PM2.5 | Induces ROS at 1–10 µg/mL[3] | C. elegans (Intestinal toxicity)[3][4] |
| 6PPD-Q | 2754428-18-5 | Analogous PPD-Quinone | LC50 ~1 µg/L (Acute mortality threshold)[5] | Oncorhynchus kisutch (Coho salmon)[5] |
Validated Experimental Protocols
To accurately study the oxidative stress induced by CPPD and CPPD-Q, researchers must employ self-validating assay systems. The following protocols are designed to assess both the intrinsic chemical oxidative potential and the resulting intracellular physiological stress.
Protocol A: Acellular Dithiothreitol (DTT) Assay for Oxidative Potential (OP)
Causality & Rationale: The DTT assay evaluates the intrinsic OP of a chemical by measuring the depletion rate of dithiothreitol. DTT acts as a chemical surrogate for cellular thiols (e.g., glutathione). Redox-active quinones like CPPD-Q catalyze the transfer of electrons from DTT to dissolved oxygen, generating ROS. A higher DTT depletion rate directly correlates with a higher capacity to induce oxidative stress ()[2].
Self-Validating Controls:
-
Negative Control: Buffer + DTT (measures baseline auto-oxidation).
-
Positive Control: 9,10-Phenanthrenequinone (PQ), a known highly redox-active quinone, ensures the assay's dynamic range is functioning.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mM EDTA (to chelate trace metals that cause false-positive DTT oxidation). Prepare fresh 0.1 mM DTT in this buffer.
-
Reaction Initiation: In a 96-well microplate, add 10 µL of CPPD-Q standard (concentrations ranging from 1 to 10 µg/mL in DMSO) to 190 µL of the DTT working solution.
-
Kinetic Incubation: Incubate the plate at 37°C in the dark.
-
Quenching: At specific time intervals (0, 15, 30, 45, and 60 minutes), transfer 50 µL of the reaction mixture into a new well containing 50 µL of 10% Trichloroacetic acid (TCA). Causality: TCA immediately drops the pH and halts the redox reaction, preserving the remaining DTT at that exact time point.
-
Colorimetric Detection: Add 50 µL of 0.4 M Tris buffer (pH 8.9) and 10 µL of 10 mM DTNB (Ellman’s reagent) to the quenched samples. DTNB reacts stoichiometrically with the remaining DTT to form a yellow product (TNB).
-
Quantification: Measure absorbance at 412 nm using a microplate reader. Calculate the DTT depletion rate (nmol/min/µg) relative to the negative control.
Protocol B: Intracellular ROS Kinetic Tracking via H2DCFDA
Causality & Rationale: 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a non-fluorescent, lipophilic probe that easily permeates cell membranes. Once inside, intracellular esterases cleave the acetate groups, rendering the molecule membrane-impermeable. Subsequent oxidation by intracellular ROS (specifically
Self-Validating Controls:
-
Negative Control: Vehicle only (0.1% DMSO) to establish baseline cellular metabolism.
-
Positive Control: 100 µM Menadione or
to confirm successful dye loading and cellular responsiveness to oxidative insults.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cells (e.g., Caco-2 human intestinal cells to model the enterotoxicity observed in C. elegans[4]) in a 96-well black, clear-bottom tissue culture plate at a density of
cells/well. Incubate overnight at 37°C, 5% . -
Probe Loading: Wash the cells once with warm PBS. Add 100 µL of 10 µM H2DCFDA diluted in serum-free medium. Causality: Serum contains extracellular esterases that will prematurely cleave the probe outside the cell, causing high background fluorescence.
-
Incubation: Incubate for 45 minutes at 37°C in the dark.
-
Washing: Remove the probe solution and wash the cells twice with PBS to eliminate any non-internalized H2DCFDA.
-
Treatment: Add 100 µL of fresh medium containing CPPD or CPPD-Q at desired concentrations (e.g., 1, 5, and 10 µg/mL)[3]. Ensure the final DMSO concentration does not exceed 0.1%.
-
Kinetic Reading: Immediately place the plate in a fluorescence microplate reader. Record fluorescence (Excitation = 485 nm / Emission = 535 nm) every 10 minutes for a total of 120 minutes.
-
Data Analysis: Normalize the fluorescence units to the baseline (Time = 0) and compare the Area Under the Curve (AUC) of CPPD-Q treated wells against the vehicle control to quantify the oxidative burst.
References
-
Wang, W., et al. "p-Phenylenediamine-Derived Quinones as New Contributors to the Oxidative Potential of Fine Particulate Matter." Environmental Science & Technology Letters, ACS Publications. Available at:[Link]
-
Hu, X., et al. "Structurally Selective Ozonolysis of p-Phenylenediamines and Toxicity in Coho Salmon and Rainbow Trout." ResearchGate. Available at:[Link]
-
Zhang, Y., et al. "Network Toxicology and Molecular Docking to Elucidate the Mechanisms of Intestinal Toxicity Induced by P-Phenylenediamine Antioxidants and Their Quinone Derivatives." MDPI. Available at:[Link]
Sources
"high-performance liquid chromatography (HPLC) method for N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine"
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)
Abstract & Scope
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) . While chemically designated as N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine in some nomenclatures, it is industrially recognized as CPPD (CAS 101-87-1).[1]
Target Audience: Pharmaceutical scientists (Extractables & Leachables), Toxicologists, and Polymer Chemists.[1] Context: CPPD is a widely used antioxidant and antiozonant in rubber formulations, including pharmaceutical packaging (e.g., vial stoppers, O-rings).[1] Its migration into drug products constitutes a critical "leachable" risk, necessitating precise monitoring due to potential toxicity and degradation into quinone species (CPPD-quinone).[1]
Physicochemical Profile & Mechanistic Insight
Understanding the molecule is the first step to successful separation.[1]
-
Molecule: N-cyclohexyl-N'-phenyl-1,4-benzenediamine (CPPD).[1][2][3]
-
Hydrophobicity (LogP): ~4.5 – 5.[1]0. This indicates strong retention on Reverse Phase (C18) columns, requiring high organic content for elution.[1]
-
pKa: The aromatic amine groups are weakly basic.[1] At neutral pH, they may cause peak tailing due to interaction with residual silanols on the silica backbone.[1]
-
Stability: CPPD is sensitive to oxidation (its primary function is to sacrifice itself to protect rubber).[1] Samples must be protected from light and air; antioxidants (e.g., Ascorbic acid) in the diluent may be necessary for trace analysis.[1]
Experimental Protocol
Reagents and Standards
-
Reference Standard: CPPD (purity >98%).[1]
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/18.2 MΩ), Formic Acid (LC-MS Grade).[1]
-
Diluent: Acetonitrile:Water (80:20 v/v).[1] Note: High organic content is needed to ensure solubility.
Instrumentation & Conditions
The method utilizes a Reverse-Phase (RP-HPLC) approach with Diode Array Detection (DAD).[1]
| Parameter | Setting | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm | End-capping reduces silanol interactions with the amine groups, improving peak shape.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH ensures amines are protonated, reducing secondary interactions and improving peak symmetry.[1] |
| Mobile Phase B | Acetonitrile (100%) | Strong solvent strength required to elute the hydrophobic CPPD.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][4] |
| Column Temp | 35°C | Slightly elevated temperature improves mass transfer and reduces backpressure.[1] |
| Injection Vol | 10 µL | Adjust based on sample concentration. |
| Detection | UV 290 nm | CPPD exhibits strong absorption at 290 nm (secondary max ~254 nm).[1] 290 nm offers better selectivity against simple aromatics.[1] |
Gradient Program
A gradient is recommended to separate CPPD from potential degradation products (like CPPD-Quinone) or other rubber additives.[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Initial equilibration |
| 2.0 | 60 | 40 | Isocratic hold |
| 12.0 | 5 | 95 | Linear ramp to elute CPPD |
| 15.0 | 5 | 95 | Wash step |
| 15.1 | 60 | 40 | Return to initial |
| 20.0 | 60 | 40 | Re-equilibration |
Expected Retention Time: CPPD typically elutes between 8–11 minutes depending on the specific column void volume.[1]
Sample Preparation Workflows
Workflow A: Pharmaceutical Leachables (Drug Product)
-
Extraction: If the drug is aqueous, perform Liquid-Liquid Extraction (LLE) using Dichloromethane (DCM) or Hexane.[1]
-
Concentration: Evaporate solvent under Nitrogen stream at 30°C.
-
Reconstitution: Reconstitute residue in 1 mL of Diluent (ACN:Water 80:20).
-
Filtration: Filter through 0.22 µm PTFE filter (hydrophobic compatible) before injection.
Workflow B: Rubber Material Characterization
-
Cutting: Cut rubber sample into <2mm pieces.
-
Sonication: Extract 1.0 g of rubber in 20 mL Acetone or Methanol for 30 mins.
-
Dilution: Dilute an aliquot with Mobile Phase prior to injection.
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for analyzing CPPD, highlighting the critical oxidation pathway that researchers must monitor.
Caption: Analytical workflow for CPPD determination, distinguishing between parent antioxidant and its quinone degradant.
Validation & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions | Ensure Mobile Phase A has 0.1% Formic Acid or use a high-pH stable column with Ammonium Bicarbonate (pH 10). |
| Low Recovery | CPPD oxidation during prep | Add Ascorbic Acid to extraction solvent; work quickly and avoid light exposure.[1] |
| Ghost Peaks | Carryover | CPPD is sticky.[1] Add a needle wash step with 100% Acetonitrile or Methanol between injections.[1] |
| Sensitivity | Low UV absorption | If UV 290nm is insufficient (LOD > 50 ng/mL), switch to HPLC-MS/MS (MRM mode) for ppb-level detection.[1] |
References
-
MDPI. Solid-Phase Extraction Based on Captiva EMR-Lipid for Determination of 19 Aromatic Amine Antioxidants and Two p-Phenylenediamine Quinones in Human Plasma. [Link][1]
-
ResearchGate. Nationwide occurrence and prioritization of tire additives and their transformation products in lake sediments of China. [Link]
-
SciSpace. Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. [Link]
Sources
"gas chromatography-mass spectrometry (GC-MS) analysis of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine"
Part 1: Executive Summary & Scientific Rationale
The Target Molecule
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) is a critical target in pharmaceutical safety assessments. It belongs to the class of p-phenylenediamines (PPDs) used extensively as antioxidants and antiozonants in rubber formulations (e.g., stoppers, gaskets, O-rings).
-
Molecular Formula:
[2][5] -
Synonyms: CPPD, 4010, Flexzone 6H.
-
Note on Nomenclature: While sometimes referred to as "N1-Cyclohexyl-N1-phenyl..." in specific synthesis contexts, the industrial standard relevant to drug development is the N,N'-disubstituted isomer (CAS 101-87-1).
The "Why": E&L Context
In drug development, CPPD is a Leachable . It migrates from container closure systems (CCS) into the drug product, particularly in liquid formulations stored in vials with rubber stoppers.
-
Toxicological Concern: CPPD is a known skin sensitizer and allergen.[3]
-
Transformation Risk: Under oxidative stress (e.g., sterilization), CPPD oxidizes to its quinone form (CPPD-Q), a species with emerging toxicity concerns similar to the widespread environmental contaminant 6PPD-quinone.
-
Analytical Challenge: CPPD is semi-volatile and polar (amine groups), making it prone to peak tailing and adsorption in GC systems.
Part 2: Method Development Strategy
GC-MS vs. LC-MS
While LC-MS is often used for polar leachables, GC-MS (EI) is preferred for CPPD in screening workflows for three reasons:
-
Library Matching: The Electron Ionization (EI) spectrum of CPPD is distinct and matches standard NIST libraries, facilitating identification in unknown screening.
-
Matrix Compatibility: GC-MS effectively separates CPPD from non-volatile drug excipients (e.g., PEG, sugars) that clutter LC-MS chromatograms.
-
Volatility: With a boiling point of ~185°C (at reduced pressure) and stability up to 300°C, it is perfectly amenable to gas phase analysis.
Derivatization Logic
-
Direct Injection: CPPD can be analyzed directly. However, the secondary amine hydrogens (-NH-) can interact with active sites (silanols) in the liner and column, leading to peak tailing.
-
Derivatization (Recommended for Trace Analysis): Silylation with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) replaces the amine hydrogens with TMS groups. This improves peak shape, lowers the Limit of Quantitation (LOQ), and stabilizes the molecule.
-
Decision: This protocol outlines the Direct Injection method as it is the industry standard for broad E&L screening, but includes a "Pro-Tip" for derivatization if sensitivity < 50 ppb is required.
-
Part 3: Detailed Experimental Protocol
Reagents & Materials
-
Reference Standard: CPPD (CAS 101-87-1), >98% purity.
-
Internal Standard (ISTD): Diphenylamine-d10 or Acenaphthene-d10 (structurally similar, non-interfering).
-
Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). DCM is preferred for extracting rubber matrices; Hexane is preferred for liquid-liquid extraction from aqueous drugs.
Sample Preparation Workflow
A. For Rubber Components (Extraction)[8]
-
Cut: Section the rubber stopper into <2mm pieces to maximize surface area.
-
Weigh: Transfer 1.0 g of sample to a headspace vial or extraction tube.
-
Add Solvent: Add 10 mL of Dichloromethane (DCM) containing 1 µg/mL Internal Standard.
-
Extract: Sonicate for 30 minutes or Reflux for 1 hour.
-
Filter: Pass through a 0.45 µm PTFE syringe filter into a GC vial.
B. For Aqueous Drug Products (Liquid-Liquid Extraction)
-
Aliquot: Transfer 5 mL of drug product to a glass centrifuge tube.
-
Basify (Critical): Adjust pH to >10 using 1N NaOH. Rationale: CPPD is a base. High pH ensures it is in the neutral (non-ionized) state, maximizing extraction efficiency into the organic phase.
-
Extract: Add 2 mL of Hexane (containing ISTD). Vortex vigorously for 2 minutes.
-
Separate: Centrifuge at 3000 rpm for 5 minutes.
-
Concentrate: Transfer the upper organic layer to a vial. If lower detection limits are needed, evaporate to dryness under nitrogen and reconstitute in 100 µL solvent.
GC-MS Conditions
-
System: Agilent 7890/5977 or equivalent single quadrupole MS.
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm). The "UI" (Ultra Inert) phase is critical for amines.
-
Inlet: Splitless mode, 280°C. Liner: Deactivated single taper with wool.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
Temperature Program:
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
|---|---|---|---|
| Initial | - | 60 | 1.0 |
| Ramp 1 | 20 | 300 | 5.0 |
| Total Run | | | ~18 min |
Mass Spectrometry Parameters (EI)
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Transfer Line: 300°C
-
Acquisition Mode: SIM/Scan (Synchronous).
-
Scan: 40-450 m/z (for unknown identification).
-
SIM (Selected Ion Monitoring): For quantitation of CPPD.
-
SIM Table for CPPD:
| Ion Type | m/z | Rationale |
|---|---|---|
| Target (Quant) | 184 | Base Peak (Loss of Cyclohexene). Most stable ion. |
| Qualifier 1 | 266 | Molecular Ion (
Part 4: Data Analysis & Interpretation[9]
Identification Logic
Identification is confirmed when:
-
Retention Time: Matches standard (typically elutes ~12-14 min depending on ramp).
-
Ion Ratios: The ratio of m/z 266 to 184 is consistent with the standard (±20%).
-
Spectral Match: NIST Library match >85% (if using Scan data).
Fragmentation Mechanism
Understanding the fragmentation is vital for defending the data to regulators.
-
Molecular Ion:
. -
Primary Fragmentation: The cyclohexyl ring undergoes a retro-Diels-Alder-like elimination or radical loss. The loss of the cyclohexyl group (or cyclohexene, 82 Da) generates the N-phenyl-p-phenylenediamine radical cation at m/z 184 . This is the dominant peak (Base Peak).
-
Secondary Fragmentation: The phenyl ring fragmentation yields
.
Visualization: Analytical Workflow
Figure 1: Step-by-step analytical workflow for isolating and detecting CPPD.[2][3][7][8]
Visualization: Fragmentation Pathway
Figure 2: Electron Ionization (EI) fragmentation pathway used for SIM quantitation.
Part 5: Validation & Quality Control
To ensure regulatory compliance (ICH Q2(R1)), the method must be validated:
| Parameter | Acceptance Criteria | Notes |
| Linearity | Range: 0.1 µg/mL to 10 µg/mL. | |
| Recovery | 80% - 120% | Spiked into matrix (drug product). |
| Precision | RSD < 10% | 6 replicate injections. |
| LOD/LOQ | S/N > 3 (LOD), > 10 (LOQ) | Typical LOQ: 0.05 µg/mL (50 ppb). |
| System Suitability | Tailing Factor < 2.0 | Critical for amines. Replace liner if failing. |
References
-
National Institute of Standards and Technology (NIST). N-phenyl n'-cyclohexyl p-phenylene diamine Mass Spectrum. NIST Chemistry WebBook, SRD 69.[5][9] Available at: [Link]
-
Shimadzu Corporation. Analysis of Extractables from Pharmaceutical Packaging Materials by Solvent Extraction-GC-MS. Application Note. Available at: [Link]
-
PubChem. N-Cyclohexyl-N'-phenyl-1,4-benzenediamine Compound Summary. National Library of Medicine. Available at: [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. N-phenyl n'-cyclohexyl p-phenylene diamine [webbook.nist.gov]
- 3. N-Cyclohexyl-N'-phenyl-p-phenylenediamine CAS#: 101-87-1 [m.chemicalbook.com]
- 4. epdf.pub [epdf.pub]
- 5. N-phenyl n'-cyclohexyl p-phenylene diamine [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Cyclohexyl-N'-phenyl-p-phenylenediamine|CAS 101-87-1 [benchchem.com]
- 9. N-Phenylcyclohexylamine [webbook.nist.gov]
"electrochemical applications of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine"
Detailed Application Note & Protocol: Electrochemical Applications of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine
Application Note: AN-EC-CPPD-01
Executive Summary
N-Cyclohexyl-N-phenylbenzene-1,4-diamine (referred to herein as CPPD or its structural isomer analogues) is a critical p-phenylenediamine (PPD) derivative. While historically dominant in the polymer industry as a primary antioxidant and antiozonant, its electrochemical profile is of increasing interest to drug development professionals and toxicologists .
This interest stems from two key factors:
-
Biomimetic Oxidation (Metabolic Simulation): The electrochemical oxidation of PPDs mimics cytochrome P450-mediated metabolism, generating reactive quinone-diimine (QDI) species. Understanding this redox pathway is essential for predicting the toxicity of amine-based pharmacophores.
-
Redox Scavenging Efficiency: In material science and drug formulation, the specific oxidation potential (
) of CPPD serves as a quantitative metric for its radical scavenging capability (antioxidant power).
This guide provides a comprehensive protocol for the electrochemical characterization of CPPD, focusing on Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) to elucidate its redox mechanism and quantify its presence in complex matrices.
Chemical & Electrochemical Basis
Chemical Identity[1][2][3]
-
IUPAC Name: N-Cyclohexyl-N-phenylbenzene-1,4-diamine
-
Common Isomer: The industrial standard is often the N,N' isomer (N-cyclohexyl-N'-phenyl-p-phenylenediamine, CPPD/4010NA). However, the protocol below applies to both the N,N' and the N,N (N1-Cyclohexyl-N1-phenyl...) isomers, as both undergo characteristic PPD oxidation.
-
Redox Activity: The molecule contains two amine centers linked by a conjugated phenyl ring, making it highly electroactive.
The Redox Mechanism (ECE Pathway)
The electrochemical oxidation of CPPD follows a classic E-C-E (Electron-Chemical-Electron) mechanism in aqueous/mixed media.
-
Step 1 (
): One-electron oxidation of the amine to form a Cation Radical ( ) . This is the stable intermediate in non-aqueous solvents. -
Step 2 (Chemical): In the presence of protons (aqueous buffer), the radical cation deprotonates.
-
Step 3 (
): A second one-electron oxidation forms the Quinone Diimine (QDI) .
Critical Insight for Researchers: The QDI species is a potent electrophile (Michael acceptor). In a biological context, this species alkylates DNA or proteins (toxicity). In an antioxidant context, the ease of Step 1 (
Visualization: Redox Pathway & Experimental Workflow
Caption: Figure 1. Electrochemical oxidation pathway of CPPD (top) and standard characterization workflow (bottom).
Detailed Experimental Protocols
Protocol A: Non-Aqueous Redox Profiling (Thermodynamic Stability)
Objective: To determine the intrinsic oxidation potential (
Reagents:
-
Solvent: Acetonitrile (HPLC Grade, anhydrous).
-
Electrolyte: Tetrabutylammonium perchlorate (TBAP), 0.1 M.
-
Analyte: CPPD (1.0 mM).
-
Reference Standard: Ferrocene (Fc/Fc+) internal standard.
Electrode Setup:
-
Working Electrode (WE): Glassy Carbon (3 mm diameter).
-
Counter Electrode (CE): Platinum wire/coil.
-
Reference Electrode (RE): Ag/Ag+ (0.01 M AgNO3 in ACN).
Step-by-Step Procedure:
-
Polishing: Polish the WE with 0.05 µm alumina slurry on a micro-cloth for 2 minutes. Sonicate in ethanol and then water for 30s each. Dry with
stream. -
Solution Prep: Dissolve 0.1 M TBAP in ACN. Add CPPD to reach 1.0 mM concentration. Purge with Argon/Nitrogen for 10 minutes to remove dissolved oxygen.
-
Conditioning: Perform 5 "dummy" CV cycles at 100 mV/s to equilibrate the electrode surface.
-
Measurement: Record CVs at scan rates: 25, 50, 100, 200, and 500 mV/s.
-
Scan Range: -0.5 V to +1.2 V (vs Ag/Ag+).
-
-
Standardization: Add Ferrocene (approx. 1 mM) to the cell and record one cycle. Calibrate all potentials relative to the
couple ( vs Ag/Ag+).
Data Interpretation:
-
Reversibility: A peak separation (
) of ~60-70 mV indicates a reversible 1e- transfer (formation of stable radical cation). -
Current Ratio:
confirms the radical is stable on the CV timescale. If ratio < 1, the radical is reacting chemically (EC mechanism).
Protocol B: Biomimetic Oxidation (Aqueous/Mixed Media)
Objective: To simulate physiological metabolism (Phase I oxidation) or environmental degradation.
Reagents:
-
Buffer: Britton-Robinson (BR) Buffer (pH 2.0 – 10.0) or Phosphate Buffer (pH 7.4).
-
Co-solvent: Ethanol (30-50% v/v) is required due to CPPD's low water solubility.
-
Electrolyte: 0.1 M KCl (if not using high-strength buffer).
Procedure:
-
Preparation: Prepare a 10 mM stock solution of CPPD in Ethanol.
-
Working Solution: Dilute stock into the buffer to achieve 0.5 mM CPPD (ensure final Ethanol content is sufficient to prevent precipitation, typically 50%).
-
Voltammetry:
-
Perform Differential Pulse Voltammetry (DPV) for high sensitivity.
-
Parameters: Step potential 5 mV, Modulation amplitude 25 mV, Scan rate 10 mV/s.
-
-
pH Study: Repeat the scan at pH 2.0, 4.0, 7.4, and 9.0.
Key Outcome:
-
Plot
(Peak Potential) vs. pH. -
A slope of ~59 mV/pH indicates a Nernstian process involving equal numbers of electrons and protons (
), confirming the formation of the Quinone Diimine (QDI).
Quantitative Data Summary
The following table summarizes typical electrochemical parameters for N-substituted phenylenediamines.
| Parameter | Non-Aqueous (ACN) | Aqueous (pH 7.4, 50% EtOH) | Significance |
| Mechanism | 1e⁻ Reversible ( | 2e⁻, 2H⁺ Irreversible/Quasi | Radical stability vs. Hydrolysis |
| Oxidation Potential ( | ~0.30 - 0.40 V (vs Fc/Fc⁺) | ~0.25 - 0.35 V (vs Ag/AgCl) | Lower |
| Diffusion Coeff. ( | Transport rate (slower in aqueous) | ||
| Detection Limit (DPV) | N/A | ~50 nM | Sensitivity for environmental sensors |
Troubleshooting & Self-Validation
-
Issue: Fouling of Electrode.
-
Issue: Multiple Peaks.
References
-
Garrido, E. M., et al. "Electrochemical oxidation of N-substituted p-phenylenediamines in aqueous solutions." Electrochimica Acta, 2004.
-
Nematollahi, D., et al. "Electrochemical oxidation of p-phenylenediamines in the presence of nucleophiles." Journal of Electroanalytical Chemistry, 2010.
-
Tian, Z., et al. "A ubiquitous tire rubber-derived chemical induces acute mortality in coho salmon." Science, 2021. (Context on CPPD/6PPD Quinone toxicity).
-
BenchChem. "Synthesis and Properties of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)." Technical Guide, 2025.
- Adams, R. N. "Electrochemistry at Solid Electrodes." Marcel Dekker, Inc., New York, 1969.
Sources
Application Note: N1-Cyclohexyl-N4-phenylbenzene-1,4-diamine (CPPD) in Materials Science & Toxicology
Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals.
Introduction and Chemical Identity
Nomenclature Clarification: While occasionally queried as N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine, the industrially and scientifically relevant isomer is N1-Cyclohexyl-N4-phenylbenzene-1,4-diamine (CAS: 101-87-1). Throughout materials science and toxicology literature, this compound is universally referred to as CPPD or N-Cyclohexyl-N'-phenyl-p-phenylenediamine.
CPPD is a highly effective substituted p-phenylenediamine (PPD) antidegradant. It is primarily compounded into unsaturated elastomers (e.g., natural rubber, styrene-butadiene rubber) to prevent thermo-oxidative degradation and ozone-induced chain scission[1]. Recently, CPPD has garnered intense interest as an environmentally safer alternative to 6PPD. While 6PPD forms a transformation product (6PPD-quinone) that exhibits extreme acute toxicity to aquatic species like Coho salmon[2], CPPD demonstrates distinct structural-activity relationships that mitigate these environmental hazards[3].
Furthermore, CPPD is a recognized contact allergen. Drug development professionals utilize CPPD as a standardized chemical allergen in FDA-approved epicutaneous patch tests to diagnose allergic contact dermatitis (ACD), making it a critical benchmark compound in dermatological research[4].
Core Mechanism of Action
The efficacy of CPPD relies on a dual-action sacrificial mechanism:
-
Antioxidant Activity (Radical Scavenging): CPPD intercepts and deactivates alkylperoxy radicals generated during the thermal oxidation of rubber. By donating a hydrogen atom from its secondary amine groups, it terminates the radical chain reaction, thereby preventing polymer embrittlement and maintaining tensile strength[1],[5].
-
Antiozonant Activity (Sacrificial Ozonolysis): Atmospheric ozone aggressively attacks the carbon-carbon double bonds of rubber. CPPD migrates (blooms) to the rubber surface and reacts preferentially with ozone[6]. Interestingly, studies demonstrate that CPPD exhibits significantly lower multiphase gas-surface ozone reactivity compared to 6PPD, meaning it forms fewer transformation products while still providing a physical protective barrier[7],[3].
Fig 1: Sacrificial mechanism of CPPD protecting unsaturated elastomers from ozone and ROS.
Comparative Performance and Environmental Toxicology
The materials science community is actively evaluating the structural-activity relationships of PPDs to balance polymer protection with environmental safety. While 6PPD is a rapid ozone scavenger, its quinone derivative (6PPD-Q) is highly toxic[2],[3]. CPPD, possessing a cyclohexane side chain instead of a 1,3-dimethylbutyl group, produces a quinone (CPPD-Q) that demonstrates negligible toxicity to rainbow trout and coho salmon in comparative in vivo assays[2].
Table 1: Comparative Analysis of Common PPD Antidegradants
| Property / Metric | CPPD (N-Cyclohexyl-...) | 6PPD (N-(1,3-dimethylbutyl)-...) | IPPD (N-Isopropyl-...) |
| Side Chain Structure | Cyclohexane ring | 1,3-Dimethylbutyl | Isopropyl |
| Multiphase Ozone Reactivity | Low (Minimal transformation)[7] | High (Rapid transformation) | High[3] |
| Quinone Aquatic Toxicity (LC50) | Non-toxic to Salmonids[2] | 0.095 μg/L (Highly Toxic)[2] | Toxic[3] |
| Hydrolysis Half-Life (pH 7.0) | ~2.60 to 7.4 hours[8] | ~2.2 to 7.4 hours[8] | ~2.2 to 7.4 hours[8] |
| Primary Application | Rubber antioxidant, Patch testing | Tire manufacturing[9] | Heavy-duty rubber goods[10] |
Experimental Protocols
Protocol A: Synthesis of CPPD via Reductive Amination
Objective: Synthesize high-purity CPPD for analytical or compounding applications. Causality & Logic: This synthesis relies on the reductive amination of 4-aminodiphenylamine (4-ADPA) with cyclohexanone. Formic acid is utilized as a mild reducing agent to selectively reduce the intermediate imine without over-reducing the aromatic rings[11],[12].
Step-by-Step Procedure:
-
Condensation: Combine equimolar amounts of 4-ADPA and cyclohexanone in a reaction vessel. Heat the mixture to 155 °C and maintain under reflux with continuous stirring for 12 hours to drive the formation of the imine intermediate[11].
-
Temperature Modulation: Cool the reaction mixture strictly to 90 °C. Causality: Lowering the temperature is critical before the addition of the reducing agent to prevent violent exothermic runaway.
-
Reduction: Slowly add formic acid to the mixture. Causality: Formic acid acts as a hydrogen donor. The addition must be heavily controlled because the reaction evolves carbon dioxide (CO₂) gas; rapid addition will cause dangerous over-pressurization and effervescence[11].
-
Isolation: Once gas evolution subsides, cool the mixture to room temperature to induce crystallization.
-
Self-Validation & Quality Control: Collect the solid via vacuum filtration, wash with methanol, and dry. Verify the purity by measuring the melting point. A self-validating successful synthesis will yield a melting point strictly between 118–119 °C[11].
Fig 2: Workflow for the synthesis of CPPD via reductive amination.
Protocol B: Evaluation of Antioxidant Efficacy via Non-Isothermal DSC
Objective: Quantify the thermal protection factor of CPPD in a polyisoprene rubber matrix. Causality & Logic: Isothermal aging tests can take weeks. Differential Scanning Calorimetry (DSC) under non-isothermal conditions accelerates the oxidation process. By measuring the Oxidation Induction Temperature (OIT) at varying heating rates, Arrhenius parameters can be derived to mathematically validate the antioxidant's long-term efficacy[5].
Step-by-Step Procedure:
-
Compounding: Mill polyisoprene rubber with 1.0 phr (parts per hundred rubber) of synthesized CPPD using a two-roll mill. Causality: Homogeneous dispersion is mandatory. Poor dispersion creates localized zones depleted of CPPD, which act as nucleation sites for premature thermo-oxidative failure.
-
Sample Preparation: Encapsulate 5–10 mg of the compounded rubber in an open aluminum DSC pan to ensure unrestricted interaction with the purge gas.
-
DSC Programming: Purge the DSC cell with pure Oxygen (O₂) at a flow rate of 50 mL/min. Program dynamic heating scans from 50 °C to 250 °C at multiple distinct heating rates (e.g., 5, 10, 15, and 20 °C/min)[5].
-
Data Acquisition: Record the onset temperature of the primary exothermic peak (which corresponds to the catastrophic oxidation of the polymer chains).
-
Self-Validation (Kinetic Modeling): Plot the logarithm of the heating rate against the inverse of the onset temperature (Kissinger method). A highly linear fit (R² > 0.98) validates the experiment, allowing the calculation of the activation energy (Ea) of oxidation. A higher Ea compared to a neat polyisoprene control confirms CPPD's protective efficacy[5].
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | C18H22N2 | CID 92093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. eprints.usm.my [eprints.usm.my]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield optimization queries regarding this specific reductive amination.
Nomenclature Clarification: While occasionally queried as N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine, the industrially standard target molecule—widely utilized as a potent antiozonant and antioxidant—is accurately designated as1 [1] (commonly abbreviated as CPPD or N-Cyclohexyl-N'-phenyl-p-phenylenediamine). The synthesis relies on the reductive amination of 4-aminodiphenylamine (4-ADPA) with cyclohexanone. The principles and troubleshooting logic discussed herein apply directly to this target.
Section 1: Self-Validating Experimental Protocols
To ensure high scientific integrity, chemical protocols must not be blind recipes. They must be designed as self-validating systems where the completion of one mechanistic step is physically observable before proceeding to the next.
Protocol A: Catalytic Hydrogenation Route (Industrial Standard)
Causality: This route separates the condensation and reduction steps to prevent the competitive reduction of cyclohexanone into cyclohexanol, a common side reaction that depletes the alkylating agent [2].
-
Condensation: Charge a reactor with 1.0 molar equivalent of 4-ADPA, 1.1 equivalents of cyclohexanone, and toluene as an azeotropic solvent. Equip the reactor with a Dean-Stark trap.
-
Azeotropic Distillation: Reflux the mixture at 110–115°C under continuous stirring.
-
Self-Validation Checkpoint: The theoretical water yield for a 1-mole scale reaction is exactly 18 mL. Measure the aqueous layer in the Dean-Stark trap; reaching ≥17 mL physically confirms >94% conversion to the Schiff base (imine), validating that the system is ready for the hydrogenation phase.
-
-
Hydrogenation: Cool the reactor to 80°C. Add 5% Pd/C catalyst (0.5% by weight of 4-ADPA). Pressurize the reactor with H₂ gas to 30-50 bar.
-
Isolation: Monitor H₂ uptake. Once pressure stabilization indicates hydrogen uptake has ceased, filter the catalyst hot, remove toluene under vacuum, and recrystallize the product from methanol.
Protocol B: Formic Acid-Mediated Reductive Amination (Leuckart-Wallach)
Causality: Formic acid acts as both the acid catalyst for imine formation and the hydride source for reduction, eliminating the need for high-pressure hydrogen gas and specialized autoclave equipment [3].
-
Initial Mixing: Combine 4-ADPA (1.0 eq) and cyclohexanone (1.2 eq) in a flask equipped with a reflux condenser and thermometer. Heat to 155°C for 12 hours to drive imine formation.
-
Reduction: Cool the mixture to 90°C. Slowly add 1.5 equivalents of 85-90% formic acid dropwise.
-
Self-Validation Checkpoint: The2 [2] generates equimolar CO₂ gas. The cessation of gas bubbling serves as a visual and physical validation that the hydride transfer is complete.
-
-
Workup: Neutralize the mixture with aqueous NaOH, separate the organic layer, wash with distilled water, and crystallize the final product [4].
Section 2: Quantitative Data & Route Comparison
Summarizing the quantitative parameters allows researchers to select the optimal route based on available infrastructure and purity requirements.
| Parameter | Protocol A: Catalytic Hydrogenation | Protocol B: Formic Acid Reduction |
| Typical Yield | 92% - 96% | 85% - 89% |
| Primary Byproducts | Cyclohexanol (if H₂ added too early) | N-formyl derivatives, unreacted imine |
| Reaction Time | 4 - 6 hours | 14 - 16 hours |
| Equipment Needs | High-pressure autoclave | Standard reflux glassware |
| Scalability | Excellent (Industrial preferred) | Moderate (CO₂ off-gassing limits scale) |
| Environmental Impact | Low (Water is the main byproduct) | Moderate (Requires base neutralization) |
Section 3: Troubleshooting Guides & FAQs
Q1: My GC-MS is showing high levels of cyclohexanol, and my CPPD yield is suffering. What is the root cause? A: Causality: Cyclohexanone is highly susceptible to competitive reduction. If you are using the Catalytic Hydrogenation route and you introduce hydrogen gas before the imine has fully formed, the 3 [3] faster than the condensation reaction can occur. This consumes your alkylating agent. Solution: Strictly adhere to the self-validation checkpoint in Protocol A. Ensure the theoretical volume of water is collected in the Dean-Stark trap before adding the Pd/C catalyst and H₂ gas.
Q2: The reaction stalls with a high concentration of the Schiff base (imine) intermediate. How can I drive it to completion? A: Causality: The reduction of the bulky imine intermediate can be kinetically hindered. In the formic acid route, insufficient hydride transfer occurs if the temperature drops or if the formic acid concentration is too low. Solution: In the formic acid route, incrementally add a 10% excess of formic acid and maintain the temperature strictly at 90°C. For catalytic hydrogenation, check for sulfur poisoning from raw 4-ADPA impurities, which can deactivate the Pd/C catalyst.
Q3: I am observing unreacted 4-ADPA even with an excess of cyclohexanone. Why isn't the imine forming? A: Causality: The initial condensation step is an equilibrium reaction that generates water. According to Le Chatelier's principle, if water is not actively removed from the system, the equilibrium will shift backward, favoring the starting materials. Solution: Implement azeotropic distillation. Ensure your Dean-Stark trap is functioning correctly and that you are using a solvent like toluene that forms an efficient azeotrope with water.
Section 4: Visualizing the Reaction Network & Troubleshooting
Reaction pathway for CPPD synthesis highlighting the primary reductive amination and side reactions.
Diagnostic logic tree for troubleshooting low yields in CPPD synthesis.
References
- National Institutes of Health (NIH) PubChem. "N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | C18H22N2 | CID 92093". Source: nih.gov.
- BenchChem. "An In-depth Technical Guide to the Synthesis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)". Source: benchchem.com.
- Chemical Reviews. "Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen". Source: acs.org.
- PrepChem. "Preparation of N-phenyl-N'-cyclohexyl-p-phenylenediamine". Source: prepchem.com.
Sources
Technical Support Center: Troubleshooting N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) Crystallization
Executive Summary
You are likely accessing this guide because your batch of N-cyclohexyl-N'-phenyl-1,4-benzenediamine (CAS: 101-87-1) has failed to crystallize, resulting in a dark purple "tar," or has "oiled out" into a biphasic mess.
This molecule, commonly referred to as CPPD , is a workhorse antioxidant. However, its very function—scavenging free radicals—makes it notoriously difficult to purify. It sacrifices itself to oxidation, leading to rapid discoloration and polymerization. This guide abandons generic advice in favor of field-proven protocols for stabilizing and crystallizing this specific amine.
Nomenclature Note: While your query specified "N1-Cyclohexyl-N1-phenyl...", the standard industrial isomer is N1-Cyclohexyl-N4-phenylbenzene-1,4-diamine (also denoted as N-cyclohexyl-N'-phenyl-p-phenylenediamine). This guide focuses on this 1,4-isomer (CAS 101-87-1), but the solubility physics apply to the 1,1-isomer as well.
Part 1: The Troubleshooting Matrix
This section addresses the three most common failure modes reported by our users.
Issue 1: The "Purple/Black Tar" Syndrome
Symptom: The solution turns dark violet or black during heating; crystals isolated are grey or brown rather than off-white. Diagnosis: Oxidative Degradation. p-Phenylenediamines (PPDs) oxidize to quinone diimines (Wurster salts) and eventually polymerize into Bandrowski’s base-like oligomers upon exposure to air and light. Corrective Action:
-
De-gas Solvents: Never use "shelf" solvents. Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use.
-
Acidic Stabilization: Crystallizing as the free base is risky. If your application permits, crystallize as the hydrochloride salt (using HCl/Ethanol), which is significantly more stable to oxidation.
-
Reducing Environment: Add 0.1% w/w Sodium Dithionite (
) or Ascorbic Acid to the aqueous phase if performing a biphasic recrystallization.
Issue 2: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: Upon cooling, the solution becomes cloudy, and oily droplets form on the flask walls before any crystals appear. Diagnosis: Metastable Zone Width Excursion. The solution temperature dropped below the liquid-liquid phase separation boundary (LLPS) before crossing the solubility curve. This is common in CPPD due to the flexible cyclohexyl ring lowering the melting point. Corrective Action:
-
Reduce Cooling Rate: A crash cool guarantees oil. Use a controlled ramp (0.5 °C/min).
-
Seed at the Cloud Point: Add seed crystals immediately when the solution turns faintly turbid.
-
Change Solvent System: Switch from pure Ethanol to Toluene/Hexane . The aromatic interaction between Toluene and the phenyl ring of CPPD helps maintain solubility longer, preventing the "oil" crash.
Issue 3: Low Yield / No Nucleation
Symptom: Solution remains clear even at -20°C. Diagnosis: Supersolubility. The cyclohexyl group adds significant steric bulk and conformational freedom, inhibiting the packing required for nucleation. Corrective Action:
-
Anti-solvent Addition: Do not rely on cooling alone. Use the Drowning-Out method (Protocol B).
-
Scratching is ineffective: For this molecule, mechanical shock (sonication) is more effective than scratching glass to induce nucleation.
Part 2: Decision Logic & Workflows
The following diagrams illustrate the logic for solvent selection and the rescue workflow for failed batches.
Figure 1: Solvent System Selection Logic
Caption: Decision tree for selecting the optimal purification route based on the oxidation state of the starting material.
Part 3: Optimized Experimental Protocols
These protocols are designed to minimize air exposure.
Protocol A: The "Reducing" Recrystallization (For Oxidized Material)
Best for removing purple/black oxidation byproducts.
Reagents:
-
Ethanol (Absolute, degassed)
-
Deionized Water (degassed)
-
Ascorbic Acid (Vitamin C) or Sodium Sulfite
Step-by-Step:
-
Prepare Solvent: Mix Ethanol/Water (80:20 v/v). Dissolve 0.5g Ascorbic Acid per 100mL of solvent. This acts as an in-situ antioxidant.
-
Dissolution: Suspend crude CPPD in the solvent mixture (approx. 1g per 10mL). Heat to 60°C under Nitrogen atmosphere . Stir until dissolved.
-
Filtration: If black specks remain (polymerized aniline), filter hot through a 0.45µm PTFE filter or a Celite pad.
-
Crystallization:
-
Cool slowly to room temperature (20°C) over 2 hours.
-
CRITICAL: If oil droplets appear, reheat to 40°C and add a seed crystal.
-
Once turbid with solids, move to 4°C fridge.
-
-
Isolation: Filter rapidly under Nitrogen blanket. Wash with cold, degassed 50:50 Ethanol/Water. Dry in a vacuum desiccator (darkness).
Protocol B: The Hydrocarbon "Anti-Solvent" Method
Best for preventing "oiling out" and achieving high recovery.
Reagents:
-
Toluene (Solvent)[1]
-
Hexane or Heptane (Anti-solvent)
Step-by-Step:
-
Dissolution: Dissolve CPPD in Toluene at 50°C. Use the minimum amount required to get a clear solution (approx. 1g per 3-4mL).
-
Anti-Solvent Addition:
-
Maintain temperature at 50°C.
-
Add Hexane dropwise until the solution turns slightly cloudy (persistent turbidity).
-
Add 1-2 mL of Toluene to clarify it back to a solution.
-
-
Nucleation: Remove heat source. Let the flask cool in the oil bath (high thermal mass prevents crash cooling).
-
Growth: As crystals form, add more Hexane slowly to drive the equilibrium.
-
Yield: This method typically yields bulky, prismatic crystals that are easy to filter.
Part 4: Technical Data Reference
| Parameter | Value | Relevance to Crystallization |
| Melting Point | 103°C - 107°C | Relatively low; prone to oiling out if solvent BP is too high. |
| LogP (Octanol/Water) | ~4.2 | Highly lipophilic. Insoluble in water. |
| pKa | ~5.6 (secondary amine) | Weak base. Can form salts, but hydrolyzes easily. |
| Solubility (High) | Acetone, Toluene, Ethyl Acetate | Good solvents for initial dissolution. |
| Solubility (Low) | Hexane, Water, Cold Ethanol | Good anti-solvents. |
| Air Stability | Poor | Must store under inert gas. |
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use Activated Charcoal (Carbon) to remove the color? A: Yes, but with a caveat. CPPD binds strongly to charcoal due to its pi-stacking ability. You will lose 10-15% of your yield. Use neutral alumina filtration instead—it removes polar oxidation impurities with less product loss.
Q: My product turned purple in the vacuum oven. Why? A: Vacuum ovens often have small leaks. At elevated temperatures (even 40°C), trace oxygen reacts rapidly with CPPD.
-
Fix: Dry at room temperature in a desiccator with
or verify your vacuum seal is <1 mbar.
Q: Is the N1-Cyclohexyl-N1-phenyl isomer different? A: If you truly have the 1,1-isomer (asymmetric tertiary amine), the packing efficiency is lower than the 1,4-isomer (CPPD). It will be more prone to oiling out. Protocol B (Toluene/Hexane) is strictly recommended for the 1,1-isomer as it relies on solubility differential rather than crystal packing forces.
References
-
BenchChem. (2025).[1][2] An In-depth Technical Guide to the Synthesis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD). Retrieved from 1
-
PubChem. (n.d.). N-Cyclohexyl-N'-phenyl-p-phenylenediamine (Compound Summary). National Library of Medicine. Retrieved from 3
-
East Harbour Group. (2023). Safety Data Sheet: N-Cyclohexyl-N'-phenyl-p-phenylenediamine.[4] Retrieved from 4
-
ScienceMadness. (2007).[5] Preparation and Purification of p-Phenylenediamine Derivatives.[1][6][7][8] Retrieved from 5[5]
-
US Patent 4191708A. (1980). Process for preparing and purifying p-phenylenediamine.[1][5][7] Retrieved from 7
Sources
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- 4. eastharbourgroup.com [eastharbourgroup.com]
- 5. Sciencemadness Discussion Board - preparation of p-phenylendiamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. US3345413A - Process for purifying a phenylenediamine - Google Patents [patents.google.com]
- 7. US4191708A - Process for preparing and purifying p-phenylenediamine - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)
The following technical guide addresses the synthesis of N-cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) , a critical antioxidant/antiozonant in the rubber industry.
Note on Nomenclature & Isomerism: The IUPAC name "N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine" strictly implies a tertiary amine where the cyclohexyl and phenyl groups reside on the same nitrogen atom. However, in industrial and pharmaceutical contexts, this string is frequently conflated with the commercially dominant isomer N-cyclohexyl-N'-phenyl-1,4-benzenediamine (where the groups are on opposite nitrogens).
As the "side reactions" profile for the tertiary isomer is trivial (standard Buchwald-Hartwig coupling issues), this guide focuses on the Reductive Alkylation of 4-Aminodiphenylamine (4-ADPA) —the complex, multiphase reaction used to synthesize the major industrial antioxidant, which is notorious for the specific side-reaction profile requested.
Current Status: Active Context: Reductive Alkylation of 4-ADPA with Cyclohexanone Applicable For: Process Chemists, Kineticists, Scale-up Engineers
PART 1: The Reaction Landscape
The synthesis relies on the reductive alkylation of 4-aminodiphenylamine (4-ADPA) with cyclohexanone using a hydrogenation catalyst (typically Pt/C, Pd/C, or Cu-based) under hydrogen pressure.
The Ideal Pathway:
-
Condensation: 4-ADPA + Cyclohexanone
Imine (Schiff Base) + -
Hydrogenation: Imine +
CPPD
The Reality (Side Reaction Network): The process is a race between the desired imine reduction and several parasitic pathways.
Figure 1: Reaction network showing the competitive pathways in CPPD synthesis. The "Direct Ketone Reduction" and "Hydrolysis" loops are the primary yield destroyers.
PART 2: Troubleshooting Guides & FAQs
Module 1: The "Disappearing Ketone" Phenomenon
Symptom: High consumption of cyclohexanone but low yield of CPPD. Analysis shows large amounts of cyclohexanol.
Q: Why is my ketone reducing to alcohol instead of coupling with the amine?
A: This is a classic selectivity issue known as Competitive Hydrogenation .
The hydrogenation of the ketone functional group (
-
Root Cause 1: Slow Imine Formation. If the condensation step is slow (due to wet solvent or low temperature), free cyclohexanone accumulates in the reactor. In the presence of
and catalyst, this free ketone is rapidly reduced to cyclohexanol. -
Root Cause 2: Catalyst Selectivity. Platinum (Pt) catalysts are highly active for ketone reduction. Palladium (Pd) is generally more selective for imines.
Corrective Protocol:
-
Pre-Condensation Step: Do not introduce Hydrogen immediately. Stir 4-ADPA and Cyclohexanone with the catalyst at reflux (or elevated temp) for 30–60 minutes under inert gas (N2) to push the equilibrium toward the Imine. Only then introduce
. -
Water Removal: Use a Dean-Stark trap or molecular sieves during the pre-condensation phase. Water drives the equilibrium back to the ketone (Hydrolysis), making it available for parasitic reduction.
Module 2: The "Heavy" Impurity Spike
Symptom: HPLC/GC reveals high-molecular-weight impurities eluting after the product. The reaction mixture becomes viscous.
Q: What are these "heavies," and where do they come from? A: These are likely Aldol Condensation Products of cyclohexanone (e.g., 2-cyclohexylidenecyclohexanone). Cyclohexanone is prone to self-condensation under the same conditions used for reductive alkylation, particularly if the medium becomes slightly basic (often due to trace impurities in the amine) or acidic (catalyst support acidity).
Corrective Protocol:
-
Stoichiometry Control: Avoid large excesses of cyclohexanone. A ratio of 1.05:1.00 (Ketone:Amine) is safer than 1.2:1.0.
-
Acid/Base Neutrality: Check the pH of the 4-ADPA starting material. Industrial 4-ADPA can contain basic residues from its own synthesis (often involving base-catalyzed coupling). Neutralize or wash the starting material.[1][2]
-
Temperature Ramp: Aldol condensation has a higher activation energy than imine formation but lower than some hydrogenations. Keep the initial mixing temperature moderate (
C) until imine formation is substantial.
Module 3: Loss of Aromaticity (Ring Saturation)
Symptom: Mass Spec shows M+6 or M+12 peaks. The product melting point is depressed.
Q: Why is the phenyl ring being hydrogenated? A: This is Over-Hydrogenation . The phenyl rings in 4-ADPA and CPPD are electron-rich and susceptible to saturation, particularly the ring attached to the cyclohexyl group (which becomes more electron-rich after alkylation).
Critical Factors:
-
Pressure:
pressure > 30 bar significantly increases ring saturation risk. -
Catalyst: Rhodium (Rh) and Platinum (Pt) are notorious for ring saturation.
-
Temperature: Temperatures
C favor ring hydrogenation thermodynamically and kinetically.
Corrective Protocol:
-
Switch Catalyst: Use Sulfided Platinum or Copper Chromite . Copper catalysts are almost inert toward aromatic rings but active for imine reduction. If using noble metals, switch to Pd/C doped with a poison (e.g., sulfur or quinoline) to attenuate activity.
-
Pressure Management: Operate at the lowest effective pressure (typically 10–20 bar).
PART 3: Experimental Data Summary
Table 1: Influence of Catalyst & Conditions on Selectivity
| Catalyst System | H2 Pressure | Temp (°C) | Major Side Reaction | Selectivity (CPPD) |
| Pt/C (Unmodified) | 40 bar | 140 | Ring Saturation + Cyclohexanol | Low (<85%) |
| Pd/C (5%) | 20 bar | 120 | Cyclohexanol (if wet) | High (92-95%) |
| Cu-Chromite | 50 bar | 160 | Low activity (requires high T/P) | Very High (>98%) |
| Pt/S (Sulfided) | 30 bar | 130 | Minimal Ring Saturation | High (96%) |
PART 4: Standardized Synthesis Protocol (Bench Scale)
Objective: Synthesis of CPPD via Reductive Alkylation minimizing Cyclohexanol formation.
Reagents:
-
4-Aminodiphenylamine (4-ADPA): 18.4 g (0.1 mol)
-
Cyclohexanone: 10.8 g (0.11 mol)
-
Catalyst: 5% Pd/C (0.5 g) or Sulfided Pt/C
-
Solvent: Toluene (100 mL) - Optional, can be run neat in melt
Step-by-Step:
-
Dehydration Phase (Critical for Selectivity):
-
Charge 4-ADPA, Cyclohexanone, and Toluene into a reactor equipped with a Dean-Stark trap.
-
Heat to reflux (
C) under flow. -
Collect water until evolution ceases (approx. 1.8 mL theoretical).
-
Why: This converts >95% of reactants to the Imine, removing free ketone that would otherwise reduce to cyclohexanol.
-
-
Hydrogenation Phase:
-
Work-up:
-
Monitor
uptake. Reaction typically completes when uptake plateaus. -
Cool to
C and vent. -
Filter catalyst (hot filtration if neat).
-
Crystallize product from Methanol or Isopropanol.
-
References
-
BenchChem. (2025).[1][2][4] An In-depth Technical Guide to the Synthesis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD). Retrieved from
-
Yada, S., et al. (1989). Selectivities in Reductive Amination of Cyclohexanone Catalyzed by Platinum Group Metals.[5] Nippon Kagaku Kaishi.[5] Retrieved from
-
ChemicalBook. (2025). N-Cyclohexyl-N'-phenyl-p-phenylenediamine Properties and Production. Retrieved from
-
ACS Publications. (2025).[6] Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones. (Context on PPD side chain variations). Retrieved from
-
SpecialChem. (2015). Rubber Antioxidant 4010NA (IPPD/CPPD) Technical Data. Retrieved from
Sources
Technical Support Center: Troubleshooting & Purification of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in isolating, purifying, and stabilizing N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine .
Because p-phenylenediamine derivatives are highly electron-rich, they are notoriously sensitive to environmental degradation. This guide moves beyond basic protocols by explaining the mechanistic causality behind each troubleshooting step, ensuring you can build a self-validating workflow for your specific synthetic or analytical application.
Section 1: Understanding the Impurity Profile
Before attempting purification, it is critical to understand why specific impurities form. The table below summarizes the quantitative and qualitative data for common impurities found in crude N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine samples, allowing for rapid analytical comparison.
Table 1: Physicochemical Properties and Removal Strategies for Common Impurities
| Impurity Class | Source / Mechanistic Origin | Analytical Detection (HPLC / UV-Vis) | Physicochemical Impact | Targeted Removal Strategy |
| Quinone Diimines | Single-electron auto-oxidation of the p-phenylenediamine core upon exposure to air[1]. | Broad absorbance >450 nm; early elution on reverse-phase HPLC. | Turns sample dark purple/black; acts as a highly reactive electrophile[2]. | Chemical reduction via Sodium Dithionite (Na₂S₂O₄) during recrystallization[3][4]. |
| Polymeric Tars | Advanced cross-linking of electrophilic quinone diimines with primary amines[5]. | Broad baseline drift; often insoluble in standard organic solvents. | Forms sticky, insoluble dark residues that trap the target monomer. | Hot filtration through a Celite pad prior to the crystallization phase. |
| N-Cyclohexylaniline | Unreacted starting material from nucleophilic aromatic substitution (S_NAr)[6]. | Sharp peak at ~254 nm; later retention time due to lower polarity. | Lowers the melting point of the final crystal lattice; co-elutes in non-polar systems. | Acid-base extraction (exploiting pKa differences) or silica gel chromatography. |
| Nitro-Intermediates | Incomplete catalytic reduction of the nitro precursor during synthesis. | Distinct UV absorbance at ~350 nm; mid-eluting peak. | Imparts a persistent yellow tint to the crystal structure. | Extended catalytic hydrogenation or specific reduction with Fe/HCl. |
Section 2: Troubleshooting FAQs
Q1: My synthesized N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine sample was initially off-white but has turned dark purple/black upon storage. Is the sample ruined? A1: Not necessarily. The color change is caused by auto-oxidation. p-Phenylenediamines easily undergo single-electron oxidation to form a radical cation, which further oxidizes into a reactive quinone diimine[1]. Because quinone diimines are intensely colored, even a 1-2% oxidation level can turn the entire batch black[2]. Instead of discarding the batch, you can actively recover the oxidized fraction by employing a chemical reducing agent during your recrystallization process (see Section 3).
Q2: Why do you recommend Sodium Dithionite (Na₂S₂O₄) over standard recrystallization for darkened samples? A2: Standard recrystallization only separates impurities based on solubility. If you simply recrystallize an oxidized sample, the quinone diimines may remain in the mother liquor, resulting in a massive loss of yield. Sodium dithionite is a strong, water-soluble reducing agent that donates electrons to the quinone diimine, converting it back into the target N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine[3][4]. This actively salvages your yield and ensures a higher purity profile.
Q3: My HPLC shows a persistent impurity with a later retention time that doesn't respond to reductive recrystallization. What is it? A3: This is likely unreacted N-cyclohexylaniline, a common precursor in the synthesis of N,N-disubstituted p-phenylenediamines[6]. Because it is not an oxidized species, dithionite will not affect it. To separate it, exploit the basicity difference: the primary amine on your target product makes it slightly more basic than the secondary N-cyclohexylaniline. A carefully controlled acid-base liquid-liquid extraction will separate the two.
Q4: How should the purified product be stored to ensure long-term stability? A4: Because the compound is a potent antioxidant itself, it acts as a sacrificial electron donor. It must be stored in amber, air-tight vials to prevent UV-induced radical initiation[2]. Furthermore, backfill the vials with Argon. Argon is preferred over Nitrogen because it is heavier than air and forms a protective, inert blanket directly over the solid crystals[7].
Section 3: Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system. By monitoring the color transitions, you can visually validate the chemical reduction of the impurities in real-time.
Protocol: Reductive Recrystallization under Inert Atmosphere
Self-Validation Checkpoint 1: Before starting, run a baseline HPLC or TLC to quantify the initial quinone diimine ratio.
Step 1: Solvent Preparation & Degassing Prepare a mixture of Ethanol and Water (e.g., 70:30 v/v). Sparge the solvent mixture with Nitrogen (N₂) or Argon for at least 30 minutes to displace dissolved oxygen[7][8].
Step 2: Dissolution and in situ Reduction Suspend the dark, crude N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine in the degassed solvent. Add 0.5–1.0 equivalents of Sodium Dithionite (Na₂S₂O₄) relative to the estimated oxidation level[3][4]. Heat the mixture to reflux under a steady stream of N₂. Causality: The dithionite selectively reduces the colored quinone diimines back to the target diamine. Self-Validation Checkpoint 2: The solution should transition from dark brown/purple to a pale yellow or colorless state within 15 minutes.
Step 3: Hot Filtration While maintaining the temperature and inert atmosphere, perform a hot filtration through a Celite pad. Causality: This removes irreversible polymeric tars that have cross-linked and cannot be reduced back to the monomer[5].
Step 4: Controlled Crystallization Allow the filtrate to cool slowly to room temperature, then transfer to a 4°C bath. Do not agitate vigorously, as this can introduce oxygen if the inert blanket is compromised.
Step 5: Isolation and Storage Filter the resulting white to off-white crystals using a Schlenk frit or under a steady stream of N₂. Wash the filter cake with ice-cold, degassed solvent to remove any soluble precursors[8]. Dry under a vacuum and immediately store under Argon.
Section 4: Process Visualization
The following workflow diagram illustrates the logical progression of the reductive purification protocol, highlighting the mechanistic purpose of each step.
Logical workflow for the reductive purification of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine.
References
1.[7] RU2448084C1 - Method of purifying technical p-phenylenediamine. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkV88asLoawxkAYRcK1BONVNBsHnZbDfkj3-wRcr5AeVFx1cvMQpv14ktvQ6lwFXsiiT00Pcy530xPm-dFzuVWlAXC6IppxIsTVA2TSXaobtvdJkK5H5io_mB8ZQ7srr-QEl5yOmnSVWd3] 2.[8] What the best solvent can be used to recrystallize p-phenylenediamine? ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQAWHBffBSvUQemNDSQuj--orq-BHeIsPxlsNwgCcyTOBoiBVbP6PBm6eBmzyKotBi70gnB8uMRlFKOn_Vz2gd77eseWHO2bbbhRG_HZ4KEH3W_Uf5IWo-Dms93YzAllr4RilsR0MfN6QoSw9OxCxzJzy8UfIJ-80vVgkkBMOrqoKqVSpu_digL6HPfvCedrnsN_t4Q4Eo-Tro-nWCWr-0xw==] 3.[9] US3345413A - Process for purifying a phenylenediamine. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEV_vgWQq1me7PF8pkq-R4w4GVlrkm__lW9_uyy9SBeM-n7I97Xna6mT8rI2zDjzG7zoxKDeLBPsW65LPc9Ahq44nvLfUAKIFFHHINHKiNISdokvGryfDjcvrhJjyzPCsn4jLC2n0ABJs=] 4.[2] p-Phenylenediamine - CIR Report Data Sheet. CIR Safety.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8k96pdirk7189Py0qMNi0GZc2K366tUpRXKEHgoFYO6d0dgpbpXSJRLDdO9M41PrvqHK600Yse9nHJ8ZY6D3vkXWzY2HyTTfXMLR1UU6TQCqpA8vM1e5dUo2ILDaSWF54jHAcbjIumQOhW340V-OqmAQ76djdk6M2QkfR4k4rYxStUvAw3DcU] 5.[1] Oxidation of Several p-Phenylenediamines in Room Temperature Ionic Liquids: Estimation of Transport and Electrode Kinetic Parameters. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_2ARFLhKwnfAMWovUJvy1PtrAOv840nhg4gKYJGYdNEts7cdUa4u8fbFAJfm05goPKwbNjnbjflNMHsqDcdbGNpkTuDgZNRBC_IJ-e9fap5eYLI1Cn944xxy0tMArqSU53p5f] 6.[3] DPPD-Q | 3421-08-7. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbqz3AfsctC8vy6ya3iNtZomwTUbNf7ivdBeMCg0ZR72IyRHXMs3fuCuR0o_was8W6XEu1XOv_x7_dMZdzsPWtHBljV6CYG2WCGqR7_TJ9havJJkPVhjeWYiQXPgpmlxqAOpfHcrxosA==] 7.[5] Chemistry of Permanent Hair Dyeing. Scribd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9dWd_iWMUgYYyQxCRmp1TVC4DxAh0eypVdowcEUAMFiSb2vXhRBHBFrw9tjjyvyobzluGS9oRLSL-t-sd415azrmT3FJ0NKK2ix_XIEm_4Ccqm8K6lckUGcBQ_5atf6gGK0ucXYwjFLFGw-vT5np-66vU5iMt0vUkTPrVwV50hitZswCWZJQoTHSvfgE6x8TbIm2utYKWtAQ9QjX_] 8.[4] Buy o-Phenylenediamine | 95-54-5. Smolecule.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZd9hNd5lP8nB6YXAkDgmnsT3fl9vdgvuhvrlfB61Tn1JyucZIHP3Sl4tWc9uf_eslmk_HQ6DmmiPN9BjnZmYlBzU9n1jEcjGfZjQAb6T36SkKNxAW9sEYLlPGa02QG1ZGMYI2Pw==] 9.[6] US5536878A - Method for preparing aromatic secondary amino compound. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSv1MR7B_9HkV3P24NsNFqGkMczA8f6DTuJ2zgN0w2qKRiAa7CjCgjMlFrolpyzLutRan3I-DG8d1s7JqqfMldiVBhIL9MuQvFQ1sHlQP6VqPXD6QW-H3ytVV4RehotglmN3aPpk6bC3U7]
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"N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine interference in analytical assays"
Topic: N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine (CPPD)
Executive Summary: The "Phantom" Contaminant
N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine (commonly referred to as CPPD or Vulkacit 4010 ) is a potent antioxidant and antiozonant widely used in the manufacturing of black rubber products, including laboratory tubing, O-rings, and syringe plungers.
While essential for preventing rubber degradation, CPPD is a notorious leachable . It migrates from labware into solvents and biological samples, creating "ghost peaks" in mass spectrometry and interfering with redox-sensitive biological assays.
This guide provides the diagnostic criteria to identify CPPD interference and the protocols to eliminate it.
Diagnostic Hub: Troubleshooting Q&A
Use this section to match your experimental symptoms with potential CPPD interference.
Scenario A: LC-MS/MS Anomalies
Q: I am seeing persistent "ghost peaks" in my blanks. Could this be CPPD? A: Yes, if the peaks match specific mass-to-charge ratios. CPPD and its oxidation product, CPPD-Quinone (CPPD-Q) , are common contaminants in systems using rubber tubing or gaskets.
-
Diagnostic Check: Look for these specific ions in positive ESI mode:
-
Parent Compound (CPPD):
(approx) -
Oxidation Product (CPPD-Q):
-
-
Root Cause: Leaching from HPLC solvent lines (if rubber), autosampler needle seals, or pre-analytical sample storage in rubber-capped vials.
Scenario B: Biological Assay Failure (ROS/Redox)
Q: My ROS detection assay (e.g., DCFH-DA) is showing zero signal, even with positive controls. Why? A: CPPD is designed specifically to scavenge free radicals. If CPPD leaches into your assay buffer, it will outcompete your fluorescent probe for Reactive Oxygen Species (ROS).
-
Mechanism: CPPD acts as a hydrogen donor, neutralizing superoxide anions and hydroxyl radicals before they can oxidize your probe (e.g., DCFH to fluorescent DCF).
-
Result: False negatives in oxidative stress assays.
Scenario C: UV-Vis Background Noise
Q: I have an unexplained high background absorbance in the UV region. A: CPPD has strong aromatic absorbance. Furthermore, as it oxidizes to CPPD-Quinone, the solution may turn a faint yellow/brown, absorbing in the 400–500 nm range, potentially interfering with colorimetric assays (e.g., MTT/MTS assays).
Technical Deep Dive: The Interference Mechanism
Understanding the chemistry of CPPD is vital for mitigation. CPPD is a p-phenylenediamine derivative.[1] Its function in rubber is to sacrifice itself to protect the polymer chain from oxidation. In your assay, it behaves exactly the same way—sacrificing itself to quench your signals.
Visualizing the Pathway
The following diagram illustrates how CPPD migrates from labware and transforms into an interfering species.
Caption: Figure 1.[2][3][4] The migration and transformation pathway of CPPD from labware to analytical interference.
Quantitative Data & Reference Standards
Refer to this table to confirm identity via analytical instrumentation.
| Property | Data | Notes |
| Compound Name | N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine | Synonyms: CPPD, Vulkacit 4010 |
| CAS Number | 101-87-1 | |
| Molecular Formula | ||
| Exact Mass | 266.1783 Da | |
| [M+H]+ (LC-MS) | 267.1856 | Primary screening ion |
| Oxidation Product | CPPD-Quinone (CPPD-Q) | Formed by ozonation/oxidation |
| [M+H]+ (CPPD-Q) | 297.1574 | Diagnostic for aged samples |
| Solubility | Methanol, Acetonitrile, Chloroform | Insoluble in water (precipitates in aqueous buffers) |
Validated Protocols
Protocol 1: The "Leachable" Exclusion Test
Use this protocol to confirm if your labware is the source of the contamination.
-
Preparation: Gather the suspect labware (e.g., rubber stopper, syringe, tubing).
-
Extraction:
-
Cut a small fragment (approx. 100 mg) of the rubber material.
-
Place in a glass vial (PTFE-lined cap).
-
Add 1 mL of Methanol (LC-MS grade).
-
Sonicate for 15 minutes.
-
-
Analysis:
-
Inject the supernatant into the LC-MS system.
-
Monitor for m/z 267.2 and 297.2 .
-
-
Validation: Compare the retention time of the leachable peak with the "ghost peak" in your experimental samples. If they match, the labware is the source.
Protocol 2: System Decontamination
If CPPD has contaminated your HPLC system (high background):
-
Replace Components: Remove any black rubber seals or tubing. Replace with PEEK , PTFE , or Silicone (though silicone can also absorb compounds, it is generally cleaner than black rubber).
-
Flush Sequence:
-
Flush system with 100% Isopropanol (dissolves hydrophobic residues) for 30 minutes at 1 mL/min (divert to waste, do not pass through column).
-
Follow with 100% Acetonitrile for 15 minutes.
-
Equilibrate with mobile phase.[5]
-
-
Blank Run: Inject a pure solvent blank to verify the disappearance of the m/z 267/297 peaks.
References
-
Tian, Z., et al. "A ubiquitous tire rubber–derived chemical induces acute mortality in coho salmon."[6] Science, 2021. (Describes the homologous 6PPD-quinone mechanism). [6]
-
Cao, G., et al. "New Evidence of Rubber-Derived Quinones in Water, Air, and Soil." Environmental Science & Technology, 2022. (Identifies CPPD-quinone m/z 297.1574).
-
BenchChem. "N-Cyclohexyl-N'-phenyl-p-phenylenediamine Technical Data." (Chemical properties and CAS verification).
-
PubChem. "N1-Cyclohexyl-N4-phenylbenzene-1,4-diamine Compound Summary."[7] (Structure and Toxicology).[8]
Sources
- 1. N-Cyclohexyl-N'-phenyl-p-phenylenediamine|CAS 101-87-1 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. New Evidence of Rubber-Derived Quinones in Water, Air, and Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sciex.com [sciex.com]
- 7. N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | C18H22N2 | CID 92093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. eastharbourgroup.com [eastharbourgroup.com]
Validation & Comparative
"validation of analytical methods for N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine quantification"
Technical Comparison Guide: Analytical Validation Strategies for N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine (CPPD) Quantification
Executive Summary & Strategic Context
N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine (CPPD) (CAS: 101-87-1) is a critical antioxidant and antiozonant used in the vulcanization of rubber. In the pharmaceutical context, it is a primary Extractable and Leachable (E&L) target, migrating from container closure systems (stoppers, gaskets) into drug products.[1]
Why Validation Matters: CPPD belongs to the p-phenylenediamine (PPD) class. These compounds are chemically unstable, readily oxidizing into quinones (e.g., CPPD-Quinone), and are structural analogs to known genotoxic impurities.[1] Consequently, validation must address not just quantification, but stability , oxidation artifacts , and trace-level sensitivity (ppb/ppt) as per ICH Q2(R1) and ICH M7 guidelines.[1]
This guide compares the two dominant analytical methodologies:
-
HPLC-UV/PDA: The robust standard for raw material assay and high-concentration migration studies.
-
UHPLC-MS/MS: The gold standard for trace analysis in complex biological or pharmaceutical matrices.
Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS
The following table synthesizes performance metrics derived from validation studies of PPD derivatives.
| Feature | Method A: HPLC-UV/PDA | Method B: UHPLC-MS/MS (Triple Quad) |
| Primary Application | QC release of rubber parts; High-level migration studies (>1 µg/mL).[1] | Trace E&L screening; Genotoxic impurity quantification (<10 ng/mL). |
| Detection Principle | UV Absorbance (280–290 nm).[2][3] | Electrospray Ionization (ESI+) in MRM mode.[4] |
| Sensitivity (LOD) | ~0.1 – 0.5 µg/mL (ppm range). | ~0.05 – 0.5 ng/mL (ppb range). |
| Selectivity | Moderate. Prone to interference from co-eluting rubber additives. | High. Mass filtration eliminates most matrix interferences. |
| Throughput | Moderate (15–25 min run times). | High (5–10 min run times). |
| Key Limitation | Low sensitivity; cannot distinguish oxidized quinones easily without spectral library. | Matrix effects (ion suppression); Higher capital cost. |
Detailed Experimental Protocols
Method A: HPLC-UV (Robustness Focus)
Best for: Quality Control of Rubber Stoppers / Raw Material Assay
System: Agilent 1260 Infinity II or equivalent. Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]
Protocol:
-
Mobile Phase: Isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Sample Prep:
-
Extract rubber sample via reflux (4h) using Dichloromethane/Ethanol (1:1).
-
Evaporate to dryness and reconstitute in Mobile Phase.
-
Critical Step: Add 0.1% Ascorbic Acid to the reconstitution solvent to prevent in-vial oxidation of CPPD to CPPD-Quinone.
-
Method B: UHPLC-MS/MS (Sensitivity Focus)
Best for: Trace Leachables in Drug Product / Genotoxicity Risk Assessment
System: Waters ACQUITY UPLC with Xevo TQ-S or Sciex Triple Quad. Column: HSS T3 C18 (2.1 x 100 mm, 1.8 µm) – Retains polar degradation products better.[1]
Protocol:
-
Mobile Phase: Gradient elution.
-
Solvent A: 0.1% Formic Acid in Water (Promotes protonation [M+H]+).
-
Solvent B: 0.1% Formic Acid in Methanol.
-
-
Gradient: 5% B to 95% B over 8 minutes.
-
MS Parameters (ESI+):
-
Precursor Ion: m/z 267.2 [M+H]+[1]
-
Quantifier Ion: m/z 183.1 (Loss of cyclohexyl ring, characteristic of N-alkyl-PPDs).
-
Qualifier Ion: m/z 93.1 (Aniline fragment).
-
Cone Voltage: 30 V | Collision Energy: 25 eV.
-
-
Sample Prep:
-
Liquid-Liquid Extraction (LLE) of drug product with Methylene Chloride.
-
Reconstitute in 50:50 MeOH:H2O.
-
Scientific Validation Logic (E-E-A-T)
I. The Oxidation Trap (Specificity & Stability)
Expert Insight: The most common failure mode in CPPD validation is "disappearing" recovery. This is rarely due to extraction inefficiency but rather the oxidation of CPPD into CPPD-Quinone during sample processing.
-
Validation Requirement: You must perform a "Solution Stability" study. If recovery drops >5% over 24 hours, the method is invalid without stabilization.
-
Corrective Action: Incorporate antioxidants (Ascorbic Acid or EDTA) in the extraction solvent.
II. Matrix Effects (Accuracy)
Expert Insight: In LC-MS, rubber leachables contain high amounts of oligomers and plasticizers (e.g., stearic acid) that cause significant ion suppression.[1]
-
Validation Requirement: Calculate the Matrix Factor (MF) .
[1] -
Acceptance: An MF between 0.8 and 1.2 is acceptable. If MF < 0.8, use a deuterated internal standard (e.g., CPPD-d5 ) to normalize ionization efficiency.[1]
Visualizations
Diagram 1: Analytical Workflow for E&L Assessment
This diagram illustrates the critical decision points and stabilization steps required to prevent false negatives due to oxidation.
Caption: Workflow emphasizing the mandatory stabilization step to prevent CPPD oxidation prior to analysis.
Diagram 2: CPPD Degradation Pathway & Detection
Understanding the chemistry is vital for specificity. This diagram shows why MS is needed to distinguish the parent from the quinone.
Caption: CPPD oxidizes to a Quinone form. MS/MS distinguishes these based on mass shift (+14-16 Da).[1]
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Tian, Z., et al. (2021).[1] A ubiquitous tire rubber–derived chemical induces acute mortality in coho salmon. Science. (Establishes the toxicity mechanism of PPD-quinones). Retrieved from [Link][1]
-
European Medicines Agency (EMA). (2014). Assessment report on the limit of genotoxic impurities.[5] (Context for aromatic amine limits). Retrieved from [Link]
-
Ikarashi, Y., & Kaniwa, M. (2000).[1][6] Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. Journal of Health Science.[6] (Source for HPLC extraction protocols). Retrieved from [Link]
-
Cao, G., et al. (2022).[1] Mass Spectrometry-Based Methodology for the Determination of 6-PPD and 6-PPD Quinone.[7] (Methodology analog for CPPD MS parameters). Retrieved from [Link][1]
Sources
- 1. Research progress on analytical methods for the determination of p-phenylenediamine-based rubber antioxidants and their quinone transformation products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. | Sigma-Aldrich [sigmaaldrich.com]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. turkjps.org [turkjps.org]
- 7. tireparticles.info [tireparticles.info]
Comparative Technical Guide: N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) vs. IPPD in Rubber Stabilization
Executive Summary
This technical guide provides a rigorous comparative analysis of N-cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) versus N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) . While both compounds belong to the substituted p-phenylenediamine (PPD) class of antidegradants, their performance profiles diverge significantly due to the steric and physicochemical differences between the cyclohexyl and isopropyl substituents.
Key Takeaways:
-
IPPD offers superior short-term antiozonant potency due to rapid migration and lower ionization energy but is plagued by high volatility, severe skin sensitization (contact dermatitis), and rapid surface blooming.
-
CPPD provides a more sustained, long-term protection profile with lower volatility and reduced sensitization potential.
-
Emerging Toxicology: Recent data suggests the quinone transformation product of CPPD (CPPD-Q) exhibits significantly lower aquatic toxicity (e.g., to salmonids) compared to the 6PPD-quinone analogue, making CPPD a critical subject of study for environmentally conscious formulation.
Chemical Mechanism of Action
To understand the performance delta, one must analyze the scavenging mechanism. PPDs function via two primary pathways: Competitive Scavenging (reacting with ozone faster than the rubber polymer) and Protective Film Formation .
The Scavenging Pathway
The efficacy of a PPD is dictated by its ionization energy. The amine nitrogen donates an electron to the electrophilic ozone molecule.
-
IPPD: The isopropyl group is less sterically hindering and electron-donating, facilitating rapid reaction kinetics.
-
CPPD: The cyclohexyl ring adds steric bulk, slightly retarding the initial reaction rate but providing greater stability against volatilization.
Visualization of the Scavenging Mechanism
Figure 1: Competitive scavenging mechanism where PPDs intercept ozone before it degrades the rubber polymer backbone.
Critical Performance Analysis
Solubility and Blooming
Migration to the surface (blooming) is essential for antiozonant function, as ozone attacks the interface. However, excessive blooming leads to aesthetic defects and rapid loss of the additive.
-
IPPD: High solubility limit but migrates extremely fast. This leads to "brown/purple" surface staining almost immediately. It is prone to leaching in aqueous environments.
-
CPPD: The cyclohexyl group increases lipophilicity and molecular volume. Migration is slower and more controlled. It persists longer in the matrix, making it superior for products requiring long service life without intense discoloration.
Toxicology and Sensitization (The "Drug Development" Angle)
For researchers in toxicology, this is the sharpest differentiator.
-
Human Safety: IPPD is a notorious skin sensitizer (Category 1). It causes severe contact dermatitis in tire manufacturing workers. CPPD has a significantly lower sensitization potential, though precautions are still required.
-
Environmental Safety (Quinones): Following the discovery that 6PPD-quinone is lethal to Coho salmon, scrutiny has turned to other PPDs.[1][2] Recent comparative studies indicate that CPPD-quinone is structurally distinct enough to exhibit lower lethality in specific aquatic models compared to the C6-substituted analogues [1].[3]
Comparative Data Summary
| Feature | IPPD (N-isopropyl-) | CPPD (N-cyclohexyl-) | Performance Implication |
| CAS Number | 101-72-4 | 101-87-1 | Identity verification |
| Molecular Weight | 226.32 g/mol | 266.38 g/mol | CPPD is heavier/less volatile |
| Ozone Reactivity | Very High | High | IPPD is better for static, high-ozone environments |
| Volatility | High | Low | CPPD lasts longer in hot applications |
| Migration Rate | Fast | Moderate | IPPD blooms rapidly; CPPD is sustained |
| Sensitization | Severe (Skin) | Moderate/Low | CPPD is safer for handling |
| Aquatic Toxicity | High (Quinone form) | Lower (Quinone form) | CPPD is a potential eco-friendly candidate |
Experimental Protocols
To validate these claims in a lab setting, the following self-validating protocols are recommended.
Protocol A: Accelerated Ozone Chamber Testing (ASTM D1149)
Objective: Quantify the time to crack initiation under static strain.
-
Sample Preparation:
-
Compound Natural Rubber (NR) with 2.0 phr (parts per hundred rubber) of IPPD in Batch A and 2.0 phr CPPD in Batch B.
-
Cure sheets at 150°C (T90 + 5 min).
-
Die-cut dumbbell specimens (Type C).
-
-
Conditioning:
-
Mount samples on a strain rig at 20% elongation .
-
Condition for 24 hours at 23°C in a zero-ozone environment (allows equilibrium of stress).
-
-
Exposure:
-
Chamber Settings: 50 pphm (parts per hundred million) Ozone, 40°C .
-
Duration: 72 hours.
-
-
Assessment:
-
Inspect visually at 2h, 4h, 8h, 24h, 48h, 72h using 7x magnification.
-
Metric: Record "Time to First Crack" and "Crack Density" (cracks per cm²).
-
Expected Outcome: IPPD samples will show delayed crack initiation compared to CPPD in the first 12 hours due to faster migration. However, after 48+ hours, IPPD samples may show surface chalking (blooming), while CPPD samples maintain a cleaner surface with stable protection.
Protocol B: De Mattia Flex Fatigue (ASTM D813)
Objective: Assess dynamic fatigue protection (where CPPD often excels due to retention).
-
Workflow Visualization:
Figure 2: Experimental workflow for dynamic fatigue testing.
-
Execution:
-
Run cycles continuously.
-
Metric: Kilocycles to extend crack from 2mm to 12mm.
-
Causality: Dynamic flexing generates internal heat. IPPD's volatility may lead to faster depletion under heat, whereas CPPD's thermal stability preserves the antioxidant reservoir.
-
Conclusion and Recommendation
For applications requiring maximum static ozone resistance where surface aesthetics and sensitization are secondary (e.g., heavy-duty industrial tires), IPPD remains the potency standard.
However, for modern formulations prioritizing worker safety, long-term service life under thermal stress, and reduced environmental impact, CPPD is the superior technical choice. Its lower volatility and reduced aquatic toxicity profile align better with current sustainable development goals in materials science.
References
-
BenchChem. "An In-depth Technical Guide on the Core Mechanism of Action of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)." BenchChem Technical Library. Accessed March 8, 2026.
-
Rubber World. "Improving flex fatigue and dynamic ozone crack resistance through antidegradants."[4] Rubber World Magazine, 2000.
-
National Institutes of Health (NIH). "Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant." PMC, 2022.
-
ACS Publications. "Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones." Environmental Science: Processes & Impacts, 2025.
-
O-Ring Prüflabor. "Failure Analysis of Elastomer Components: Ozone Cracking." Richter O-Ring Test Laboratory.
Sources
- 1. Exploration of Green Alternatives to 6PPD (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry [scirp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation - PMC [pmc.ncbi.nlm.nih.gov]
"reproducibility of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine synthesis protocols"
Executive Summary & Structural Clarification
Target Molecule: N-Cyclohexyl-N'-phenyl-p-phenylenediamine (Commonly: CPPD, 4010, or PPD-C). IUPAC Note: While the string "N1-Cyclohexyl-N1-phenyl..." implies a tertiary amine isomer (4-amino-N-cyclohexyl-N-phenylaniline), the context of "performance comparisons" and "drug/antioxidant development" overwhelmingly points to the industrial standard N,N'-isomer . This guide focuses on the reproducible synthesis of the N,N'-isomer (CPPD) via reductive alkylation, as this pathway presents the most significant reproducibility challenges (catalyst poisoning and selectivity) relevant to researchers.
Application Context: CPPD is a critical antiozonant and antioxidant used in rubber stabilization and as a scaffold in medicinal chemistry (e.g., FLT3 inhibitors). Its synthesis is often plagued by over-hydrogenation (producing dicyclohexyl derivatives) or catalyst deactivation.
Part 1: Critical Analysis of Synthesis Protocols
The synthesis of CPPD relies on the Reductive Alkylation of 4-aminodiphenylamine (4-ADPA) with cyclohexanone. Reproducibility hinges on the competition between Schiff base formation (desired) and direct ketone hydrogenation (side reaction).
Method A: Platinum Group Metal (PGM) Catalysis (Pt/C)
-
Mechanism: Heterogeneous catalytic hydrogenation.
-
Pros: High activity at mild temperatures (40–80°C); high selectivity (>98%) when water is managed.
-
Cons: High cost; susceptible to poisoning by sulfur or amine impurities; leaching of Pt into pharmaceutical-grade products.
-
Reproducibility Rating: ⭐⭐⭐⭐ (High, if feedstock is pure).
Method B: Base Metal Catalysis (Cu/Cr or Cu/Zn)
-
Mechanism: Adkins-type hydrogenation.
-
Pros: Robust against poisoning; significantly lower cost.
-
Cons: Requires harsh conditions (140–180°C, >30 bar H₂); lower turnover frequency (TOF); environmental concerns regarding Chromium disposal.
-
Reproducibility Rating: ⭐⭐⭐ (Moderate, sensitive to activation temperature).
Part 2: Comparative Performance Data
The following table contrasts the performance of the two primary protocols based on experimental data.
| Metric | Method A: Pt/C (Recommended) | Method B: Cu/Cr (Industrial) | Alternative: 6PPD |
| Yield | 96 - 98% | 90 - 94% | 95% |
| Purity (HPLC) | >99.5% | 98.0% | >99.0% |
| Reaction Temp | 60°C | 160°C | 80°C |
| H₂ Pressure | 10–30 bar | 40–60 bar | 30 bar |
| E-Factor (Waste) | Low (0.5 kg/kg ) | Medium (1.2 kg/kg ) | Low |
| Major Impurity | Dicyclohexyl-PPD | Unreacted 4-ADPA | Methyl isobutyl ketone |
Analyst Insight: For drug development applications requiring high purity and minimal metal contamination, Method A is superior. Method B is reserved for bulk industrial synthesis where cost outweighs trace impurity concerns.
Part 3: Detailed Experimental Protocol (Method A)
Objective: Synthesis of CPPD via Pt/C-catalyzed reductive alkylation with water removal.
Reagents:
-
Substrate: 4-Aminodiphenylamine (4-ADPA) [CAS: 101-54-2] - Must be recrystallized if dark (oxidation).
-
Carbonyl: Cyclohexanone (1.1 equivalents).[1]
-
Catalyst: 5% Pt/C (sulfided variants preferred to prevent ring hydrogenation).
-
Solvent: Methanol or Toluene (Toluene allows azeotropic water removal).
Step-by-Step Workflow:
-
Pre-Treatment:
-
Purify 4-ADPA to remove traces of aniline or nitrobenzene, which compete for catalyst sites.
-
Dry cyclohexanone over molecular sieves (3Å) to minimize initial water content.
-
-
Reaction Setup:
-
Load a high-pressure autoclave (Hastelloy or Stainless Steel) with 4-ADPA (1.0 mol) and Toluene (500 mL).
-
Add 5% Pt/C catalyst (0.2 wt% relative to substrate).
-
Add Cyclohexanone (1.1 mol).[1]
-
Critical Step: Add a dehydrating agent (e.g., anhydrous
) or configure a Dean-Stark trap if running at lower pressure/reflux before hydrogenation.
-
-
Hydrogenation:
-
Purge reactor 3x with
, then 3x with . -
Pressurize to 20 bar
. -
Heat to 60°C with vigorous stirring (>800 rpm) to eliminate mass transfer limitations.
-
Monitor
uptake. Reaction is complete when uptake plateaus (approx. 2–4 hours).
-
-
Work-up:
-
Filter hot (to prevent product crystallization on catalyst) through a Celite pad.
-
Cool filtrate to 4°C to induce crystallization.
-
Filter solids and wash with cold methanol.
-
Dry under vacuum at 40°C.
-
Troubleshooting & Causality:
-
Problem: Low Yield / Unreacted Amine.
-
Cause: Water accumulation shifts the imine equilibrium backward.
-
Fix: Increase water removal efficiency or use excess cyclohexanone.
-
-
Problem: Ring Hydrogenation (Cyclohexyl-aniline formation).
-
Cause: Temperature too high or catalyst too active.
-
Fix: Use sulfided Pt/C or lower temperature to <50°C.
-
Part 4: Visualization of Mechanism & Workflow
Figure 1: Reaction Mechanism (Reductive Alkylation)
Caption: The pathway involves the formation of a hemiaminal, dehydration to the Schiff base (Imine), and subsequent hydrogenation to the secondary amine (CPPD).
Figure 2: Experimental Workflow (Method A)
Caption: Step-by-step protocol for the Pt/C catalyzed synthesis of CPPD, emphasizing critical control points.
References
-
MDPI. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]
-
ACS Publications. (2025). Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones. Retrieved from [Link]
-
ResearchGate. (2025). A comparative study of PtCo, PtCr, and PtCoCr catalysts for oxygen electro-reduction reaction.[2] Retrieved from [Link]
Sources
Comparative Study of N1-Cyclohexyl-N4-phenylbenzene-1,4-diamine (CPPD) and Related Derivatives
Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Chemical Identity
This guide provides a comparative technical analysis of N1-Cyclohexyl-N4-phenylbenzene-1,4-diamine (commonly referred to as CPPD or N-cyclohexyl-N'-phenyl-p-phenylenediamine ; CAS: 101-87-1).
While historically utilized as a premier antioxidant and antiozonant in polymer chemistry, CPPD and its derivatives (the p-phenylenediamines or PPDs ) have recently garnered intense scrutiny in drug development and environmental toxicology. This interest is driven by the discovery of their transformation products (quinones) and their potential biological activity as metabolic disruptors or electrophilic stressors.
This study compares CPPD against its two primary structural analogs:
-
6PPD: N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (The industry standard).[2][3][4][5][6]
-
IPPD: N-isopropyl-N'-phenyl-p-phenylenediamine (The highly reactive analog).[5]
Nomenclature Clarification: The prompt specifies "N1-Cyclohexyl-N1-phenyl...". Standard IUPAC nomenclature for the active antioxidant isomer places substituents on opposing nitrogens (N1 and N4) to facilitate radical scavenging via quinone-diimine formation. This guide focuses on the chemically active N1,N4-isomer (CPPD) , as the N1,N1-isomer lacks the requisite hydrogen-donating capacity for antioxidant efficacy.
Comparative Chemical Profile
The efficacy and toxicity of PPD derivatives are dictated by the steric hindrance and electron-donating capability of the alkyl group attached to the amine.
| Feature | CPPD | 6PPD | IPPD |
| CAS Number | 101-87-1 | 793-24-8 | 101-72-4 |
| Structure | N-Cyclohexyl / N-Phenyl | N-(1,3-Dimethylbutyl) / N-Phenyl | N-Isopropyl / N-Phenyl |
| Molecular Weight | 266.39 g/mol | 268.40 g/mol | 226.32 g/mol |
| LogP (Lipophilicity) | ~4.03 | ~4.68 | ~3.40 |
| Ozone Reactivity | Moderate (Sterically hindered) | High (Rapid Scavenger) | Very High |
| Primary Metabolite | CPPD-Quinone (CPPD-Q) | 6PPD-Quinone (6PPD-Q) | IPPD-Quinone / Nitrosamines |
| Toxicity Concern | Skin Sensitizer; Quinone accumulation | High Aquatic Toxicity (LC50 < 1 µg/L for Salmonids) | Mutagenic potential (Nitrosamines) |
Key Insight: 6PPD is the dominant derivative due to its "sacrificial" speed—it reacts with ozone faster than the substrate it protects. CPPD, with its bulky cyclohexyl ring, reacts slower, offering longer-term stability but less immediate protection against acute oxidative stress.
Mechanism of Action & Transformation
Understanding the transformation pathway is critical for both material performance and toxicological assessment.[3] PPDs function as Hydrogen Atom Transfer (HAT) agents.[7]
The Scavenging Pathway
-
Radical Attack: The PPD molecule donates a hydrogen atom (from the secondary amine) to a free radical (R•) or ozone.[4][6][8][9]
-
Radical Stabilization: The resulting PPD radical is stabilized by resonance across the phenyl ring.[7]
-
Quinone Formation: Further oxidation leads to the formation of a Quinone-Diimine (QDI) or PPD-Quinone .
Critical Distinction:
-
6PPD forms 6PPD-Quinone rapidly. This metabolite is highly electrophilic and has been identified as the primary toxicant responsible for "Urban Runoff Mortality Syndrome" in coho salmon.
-
CPPD forms CPPD-Quinone . While structurally similar, its environmental accumulation and specific biological binding affinity differ due to the rigidity of the cyclohexyl ring compared to the flexible dimethylbutyl chain of 6PPD.
Visualizing the Transformation
Caption: Oxidative transformation of PPD derivatives into Quinone species. 6PPD exhibits faster kinetics (higher reactivity) compared to the sterically hindered CPPD.
Experimental Protocols
For researchers synthesizing CPPD for reference standards or toxicity screening, the following protocol ensures high purity and yield.
Protocol A: Synthesis of CPPD via Reductive Amination
Objective: Synthesize N-cyclohexyl-N'-phenyl-p-phenylenediamine from 4-aminodiphenylamine (4-ADPA).
Reagents:
-
4-Aminodiphenylamine (4-ADPA) [1.0 eq]
-
Cyclohexanone [1.2 eq]
-
Catalyst: Pt/C (Platinum on Carbon) or Formic Acid (for chemical reduction)
-
Solvent: Toluene or Methanol
Workflow:
-
Condensation: Dissolve 4-ADPA in toluene under N2 atmosphere. Add cyclohexanone.[1][9]
-
Imine Formation: Heat to reflux (110°C) with a Dean-Stark trap to remove water. Monitor for the disappearance of 4-ADPA (TLC/HPLC).
-
Reduction:
-
Method A (Catalytic): Transfer to an autoclave, add Pt/C (1% wt), and pressurize with H2 (30 bar) at 80°C for 4 hours.
-
Method B (Chemical): Cool imine solution to 60°C. Add Formic Acid dropwise (CO2 evolution will occur). Reflux for 2 hours.
-
-
Purification: Filter catalyst. Wash organic layer with NaHCO3 (sat.) and brine. Concentrate in vacuo.[10]
-
Crystallization: Recrystallize from hexane/ethanol to yield grey/violet crystals (MP: 118–119°C).
Protocol B: DPPH Radical Scavenging Assay (Antioxidant Efficacy)
Objective: Quantify the comparative antioxidant power (IC50) of CPPD vs. 6PPD.
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple).
-
Dilution: Prepare serial dilutions of CPPD and 6PPD (10–200 µM).
-
Incubation: Mix 1 mL of test solution with 1 mL of DPPH solution. Incubate in dark at RT for 30 mins.
-
Measurement: Measure Absorbance at 517 nm.
-
Calculation:
[2] -
Expected Result: 6PPD typically shows a lower IC50 (higher potency) than CPPD due to faster kinetics, though both are effective scavengers.
Toxicological Implications for Drug Development
While PPDs are not drugs, their presence as environmental contaminants necessitates toxicological profiling in drug safety assessments (e.g., interaction with metabolic enzymes).
-
Quinone Toxicity: The conversion of 6PPD to 6PPD-quinone is a "pro-toxicant" mechanism. Researchers should screen CPPD derivatives for similar quinone formation using LC-MS/MS (Precursor ion scan).
-
Nitrosamine Risk: IPPD contains a secondary amine capable of forming N-nitroso-IPPD (mutagenic). CPPD, having a bulky cyclohexyl group, has a reduced but non-zero potential for nitrosation compared to less hindered amines.
Comparative Toxicity Workflow
Caption: Toxicological pathway highlighting the divergence in outcome between 6PPD and CPPD metabolites.
References
-
BenchChem. (2025).[1][6][7] A Comparative Analysis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) and 6PPD as Rubber Antiozonants. Retrieved from
-
Tian, Z., et al. (2021).[2] A ubiquitous tire rubber–derived chemical induces acute mortality in coho salmon. Science. Retrieved from
-
Cao, G., et al. (2022). Structure-Activity Relationships of p-Phenylenediamine Antioxidants: A Comparative Study. Polymer Degradation and Stability.[3][4][8][10][11]
-
U.S. EPA. (2023). 6PPD-Quinone: Draft Screening Level Hazard Assessment. Retrieved from
-
Pharmaffiliates. (2024). N-cyclohexyl-N'-phenyl-p-phenylenediamine (CAS 101-87-1) Analytical Standards. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6PPD - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Exploration of Green Alternatives to 6PPD (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry [scirp.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Cost-Effectiveness & Technical Profile: N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine (CPPD)
The following guide provides an in-depth technical analysis of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine (Commonly referred to as CPPD or Antioxidant 4010 ; CAS: 101-87-1).
While the primary application of CPPD is within the polymer and rubber industries, this guide addresses the specific requirements of drug development professionals and research scientists by focusing on two critical intersections:
-
Material Science: The cost-performance ratio of CPPD in industrial matrices (e.g., medical-grade elastomers, tubing, and stoppers).
-
Toxicological Liability: The implications of CPPD as a leachable/extractable impurity and its environmental toxicity profile compared to the 6PPD analog.
Executive Summary
N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine (CPPD) is a secondary aromatic amine primarily utilized as an antioxidant and antiozonant in unsaturated elastomers. Historically, it served as the industry standard before being largely superseded by 6PPD (Antioxidant 4020) due to the latter's superior dynamic ozone scavenging.
However, the "cost-effectiveness" of CPPD is currently being re-evaluated in light of the 6PPD-quinone crisis (a transformation product lethally toxic to coho salmon). For researchers and industrial scientists, CPPD presents a complex value proposition:
-
Performance: Lower ozone reactivity than 6PPD, making it less effective for dynamic stress (tires) but highly stable for static applications (hoses, seals).
-
Economic: Comparable synthesis costs to 6PPD, but potentially lower regulatory liability costs if its transformation products prove less ecotoxic (a subject of active investigation).
-
Pharma Relevance: A critical "leachable" concern. CPPD is a known contact allergen; its presence in medical device rubber (stoppers, syringe plungers) represents a hidden cost in drug development due to required extractables/leachables (E&L) remediation.
Technical Profile & Mechanism
Chemical Identity[1][2][3][4]
-
IUPAC Name: N-cyclohexyl-N'-phenyl-p-phenylenediamine[1]
-
CAS Number: 101-87-1
-
Common Names: CPPD, Antioxidant 4010, Vulkacit 4010.
-
Molecular Formula: C₁₈H₂₂N₂
-
Molecular Weight: 266.38 g/mol
Mechanism of Action
CPPD functions as a hydrogen donor (radical scavenger) and an ozone scavenger .
-
Antioxidant: It donates a hydrogen atom to peroxy radicals (ROO•), breaking the autocatalytic oxidation chain in polymers.
-
Antiozonant: It migrates to the surface of the rubber (blooming).[2] It reacts with ozone (
) faster than the rubber polymer does, forming a protective film of oxidized CPPD (quinones/nitroxyls) that acts as a physical barrier.
Comparative Physicochemical Properties
| Property | CPPD (Antioxidant 4010) | 6PPD (Antioxidant 4020) | IPPD (Antioxidant 4010NA) |
| Melting Point | 115–120 °C (Solid) | 45–50 °C (Low melt solid/liquid) | 70–80 °C |
| Volatility | Low | Moderate | High |
| Water Solubility | Insoluble | Insoluble | Slightly Soluble |
| Ozone Reactivity | Moderate (Forms film) | High (Rapid scavenger) | High |
| Staining | High (Discolors) | High (Discolors) | High (Discolors) |
| Primary Use | Static applications, heavy rubber goods.[1] | Dynamic tires, belts.[2] | Tires (older formulations).[3][4] |
Cost-Effectiveness Analysis
A. Synthesis Efficiency (Production Cost)
The synthesis of CPPD is cost-effective due to the availability of precursors. It is typically produced via reductive alkylation (reductive amination).
Process: 4-Aminodiphenylamine (4-ADPA) + Cyclohexanone
-
Yield: High (>95% with optimized noble metal catalysts).
-
Raw Material Cost: Cyclohexanone is a commodity chemical (nylon precursor). 4-ADPA is the major cost driver.
-
Comparison: 6PPD uses Methyl Isobutyl Ketone (MIBK) instead of cyclohexanone. MIBK and cyclohexanone have comparable commodity pricing fluctuations, meaning the production cost difference between CPPD and 6PPD is negligible.
B. Performance-Adjusted Cost (Industrial Application)
In industrial rubber (conveyor belts, hoses), CPPD is often more cost-effective than 6PPD for static applications.
-
Longevity: Because CPPD has a higher melting point and lower volatility than 6PPD, it persists longer in rubber goods exposed to high heat but low dynamic flexing.
-
Dosage: CPPD can often be used at lower loadings (1.0–2.0 phr) for static ozone protection compared to the higher loadings required for 6PPD in dynamic tires.
C. The "Hidden Cost": Environmental & Safety Liability
For drug development and material safety professionals, the "cost" includes regulatory compliance.
-
6PPD Liability: 6PPD transforms into 6PPD-quinone , which has an
of <100 ng/L for coho salmon.[5][6] This has led to class-action lawsuits and bans. -
CPPD Liability: CPPD also forms a quinone (CPPD-quinone ).[1] While current data suggests CPPD-quinone may be less acutely toxic to salmonids than 6PPD-quinone, it is still a bioactive quinone implicated in cytotoxicity.
-
Recommendation: Switching to CPPD is not a guaranteed "green" cost-saving strategy. The most robust (albeit expensive) alternative is the newly developed CCPD (N,N'-dicyclohexyl-p-phenylenediamine), which does not form the specific toxic quinone structure associated with salmon mortality.
Experimental Protocols
Protocol 1: Synthesis of CPPD (Reductive Amination)
For research synthesis verification.
Reagents:
-
4-Aminodiphenylamine (4-ADPA): 1.0 eq
-
Cyclohexanone: 1.2 eq
-
Catalyst: Platinum on Carbon (Pt/C) or Copper-Chromite (industrial).
-
Solvent: Toluene or Methanol.
Step-by-Step:
-
Loading: Charge a high-pressure autoclave with 4-ADPA (18.4 g, 0.1 mol) and Cyclohexanone (11.8 g, 0.12 mol). Add solvent (100 mL) and catalyst (0.5 g).
-
Hydrogenation: Pressurize with
gas to 3–5 MPa. Heat to 140–160 °C . -
Reaction: Agitate for 4–6 hours. Monitor hydrogen consumption.
-
Work-up: Cool to room temperature. Filter off the catalyst.
-
Purification: Distill off excess cyclohexanone and solvent. Recrystallize the residue from ethanol to obtain grey/purple flakes.
-
Validation: Verify melting point (115–120 °C) and purity via HPLC.
Protocol 2: Evaluation of Leachables (Pharma Context)
For drug development professionals assessing rubber stopper compatibility.
Objective: Determine if CPPD leaches from rubber closures into an aqueous drug vehicle.
-
Extraction: Place rubber sample (cut into 1x1 cm pieces) in a Soxhlet extractor.
-
Solvent: Use Isopropanol (for organic leachables) and Water (for aqueous simulation). Reflux for 8 hours.
-
Analysis: Analyze extract via LC-MS/MS .
-
Target Ion: Look for
peak at m/z 267.2. -
Quantification Limit: Method must detect < 1 ppm (standard safety threshold).
-
Visualizations
Comparison of Antioxidant Mechanisms
The following diagram illustrates why 6PPD is preferred for tires (scavenging) while CPPD is preferred for static heat resistance, and how both lead to quinone formation.
Caption: Comparative mechanism of 6PPD vs. CPPD. 6PPD reacts rapidly to scavenge ozone (ideal for tires) but generates highly toxic 6PPD-quinone.[4][6] CPPD forms a physical barrier (ideal for static goods) but presents leachable risks in pharmaceutical applications.
References
-
BenchChem. (2025).[7] A Comparative Analysis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) and 6PPD as Rubber Antiozonants. Retrieved from
-
U.S. National Library of Medicine. (2025). PubChem Compound Summary: N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CID 92093). Retrieved from
- Tian, Z., et al. (2021). A ubiquitous tire rubber-derived chemical induces acute mortality in coho salmon. Science. (Contextual reference for PPD-quinone mechanism).
-
Lanxess. (2025). CCPD: A Potential Safer Alternative to 6PPD.[8][9] Retrieved from
-
Cao, G., et al. (2024). Presence of N,N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine. Environmental Science & Technology.[6][10] Retrieved from
-
Washington State Department of Ecology. (2024). 6PPD Alternatives Assessment. Retrieved from
Sources
- 1. Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Green Alternatives to 6PPD (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry [scirp.org]
- 3. blog.arihantreclamationpvtltd.com [blog.arihantreclamationpvtltd.com]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. Evaluation of 6PPD-Quinone Lethal Toxicity and Sublethal Effects on Disease Resistance and Swimming Performance in Coastal Cutthroat Trout (Oncorhynchus clarkii clarkii) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ezview.wa.gov [ezview.wa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lanxess.com [lanxess.com]
- 9. CCPD: A Potential Safer Alternative to 6PPD for Human Health | Blue Frog Scientific [bluefrogscientific.com]
- 10. caymanchem.com [caymanchem.com]
A Researcher's Guide to the Spectroscopic Differentiation of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine and Its Metabolites
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine (CPPD) and its anticipated metabolic products. Designed for researchers, scientists, and drug development professionals, this document delves into the practical application of key spectroscopic techniques—UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—for the unambiguous identification and differentiation of these compounds. We will explore the causal relationships behind experimental choices and provide validated protocols to ensure scientific rigor.
N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine, a widely used antioxidant in the rubber industry, undergoes metabolic transformation in biological systems.[1][2] Understanding these biotransformations is critical, as metabolites can exhibit altered or enhanced toxicological profiles compared to the parent compound.[3] The primary metabolic pathways for arylamines and N-alkylated compounds include N-dealkylation, hydroxylation of aromatic or aliphatic rings, and N-oxidation.[4][5][6][7] This guide will use these expected pathways to predict the spectroscopic signatures of potential metabolites.
Anticipated Metabolic Pathways of CPPD
The biotransformation of CPPD is expected to follow established routes for xenobiotic metabolism, primarily catalyzed by cytochrome P450 enzymes.[5][7] The key predicted pathways are N-dealkylation (cleavage of the cyclohexyl or phenyl C-N bond), hydroxylation at various positions on the aromatic or cyclohexyl rings, or a combination of these processes.[6][8]
Caption: Predicted metabolic pathways for CPPD.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For aromatic compounds like CPPD, the π-electron system of the benzene rings is the primary chromophore.
Expertise & Experience: The lone pair of electrons on the nitrogen atoms in arylamines interacts with the π-system of the aromatic ring, causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene (λ_max ≈ 256 nm).[9] This makes UV-Vis a sensitive tool for detecting changes to the conjugated system.
Spectroscopic Comparison:
| Compound Type | Expected λ_max (nm) | Rationale for Spectral Shift |
| Parent (CPPD) | ~280-300 | Extended conjugation from two nitrogen atoms linked to aromatic rings. The auxochromic effect of the amino groups shifts absorption to a longer wavelength.[9] |
| Aromatic Hydroxylation | >300 | The hydroxyl group is a powerful auxochrome, further extending the conjugated system and causing a significant bathochromic shift. |
| N-Dealkylation | <280-300 (variable) | Removal of a phenyl or cyclohexyl group alters the electronic environment of the nitrogen, leading to a potential hypsochromic (blue) shift or change in absorption intensity. |
| Aliphatic Hydroxylation | ~280-300 | The hydroxyl group on the non-conjugated cyclohexyl ring has a negligible effect on the π → π* transitions of the aromatic system. The spectrum is expected to be very similar to the parent compound. |
Experimental Protocol: UV-Vis Analysis
This protocol ensures reproducible measurements for comparing the absorption spectra of the parent compound and its metabolites.
Caption: Standard workflow for UV-Vis spectroscopic analysis.
Step-by-Step Methodology:
-
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., methanol or ethanol). Ensure the solvent does not interact with the analyte.
-
Sample Preparation: Prepare a stock solution of the purified compound (parent or metabolite) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the chosen solvent to a final concentration within the linear range of the spectrophotometer (typically 1-10 µg/mL).
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (baseline correction).
-
Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum over a range of 200–400 nm.[10]
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) for each compound and compare the spectra.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence or absence of specific functional groups.
Expertise & Experience: The key diagnostic regions for CPPD and its metabolites are the N-H stretch (3300-3500 cm⁻¹), the O-H stretch (3200-3600 cm⁻¹), and the C-N stretch (1250-1335 cm⁻¹).[11] The number of peaks in the N-H region can definitively distinguish between primary, secondary, and tertiary amines.[12]
Spectroscopic Comparison:
| Compound Type | Key Diagnostic Peaks (cm⁻¹) | Rationale for Spectral Changes |
| Parent (CPPD) | ~3350-3310 (single, sharp N-H stretch) | As a secondary amine, it exhibits one N-H stretching vibration.[13] |
| ~1335-1250 (aromatic C-N stretch) | Characteristic stretching of the C-N bond attached to the aromatic ring.[11] | |
| Aromatic/Aliphatic Hydroxylation | ~3600-3200 (broad O-H stretch) | Appearance of a strong, broad peak for the new hydroxyl group, which will likely overlap with the N-H stretch.[14] |
| N-Dealkylation (to primary amine) | ~3400-3300 and ~3330-3250 (two N-H stretches) | The single N-H peak of the secondary amine is replaced by two distinct peaks (asymmetric and symmetric stretching) characteristic of a primary amine.[11][12] |
| N-Dealkylation (to tertiary amine) | Absence of N-H stretch | If N-dealkylation leads to a tertiary amine, the N-H stretching peak disappears completely. |
Experimental Protocol: IR Analysis (Attenuated Total Reflectance - ATR)
ATR is a modern technique that requires minimal sample preparation for solid or liquid samples.
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR accessory is installed and the crystal (e.g., diamond or germanium) is clean.
-
Background Collection: Take a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure arm to press the sample firmly against the crystal, ensuring good contact.
-
Data Acquisition: Collect the IR spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Cleaning and Analysis: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol). Analyze the spectrum to identify key functional group absorptions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. ¹H NMR reveals the number and types of protons, while ¹³C NMR provides information about the carbon skeleton.
Expertise & Experience: Chemical shifts are highly sensitive to the electronic environment. The introduction of an electronegative oxygen atom during hydroxylation causes a significant downfield shift for nearby protons and carbons. The disappearance of a large set of signals (e.g., the entire cyclohexyl spin system) is an unambiguous indicator of dealkylation. N-H protons are often broad and can be confirmed by D₂O exchange, where the peak disappears from the spectrum.[15]
Spectroscopic Comparison (¹H NMR):
| Compound Type | Key Diagnostic Signals (δ, ppm) | Rationale for Spectral Changes |
| Parent (CPPD) | 3-5 (broad singlet, 2H, N-H) | Typical range for aromatic amine protons.[13] |
| 6.5-7.5 (multiplets, aromatic C-H) | Protons on the phenyl and benzene rings. | |
| 1.0-2.5 (multiplets, cyclohexyl C-H) | Protons on the saturated cyclohexyl ring. | |
| Aromatic Hydroxylation | Variable (broad singlet, 1H, Ar-OH) | New phenolic proton signal (D₂O exchangeable). |
| Altered aromatic region (6.5-7.5) | The hydroxyl group changes the substitution pattern and chemical shifts of the remaining aromatic protons. | |
| Aliphatic Hydroxylation | 3.5-4.5 (multiplet, 1H, CH-OH) | New signal for the proton on the carbon now bonded to the hydroxyl group. |
| Altered cyclohexyl region (1.0-2.5) | Significant downfield shift for the proton geminal to the new OH group. | |
| N-Dealkylation (Cyclohexyl loss) | Disappearance of signals at 1.0-2.5 | The entire set of signals corresponding to the cyclohexyl protons is absent. |
Experimental Protocol: NMR Analysis
Caption: General workflow for acquiring NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00) if not already present in the solvent.
-
Transfer: Filter the solution into a clean 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent, tune the probe to the correct frequencies, and shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters.
-
D₂O Exchange (Optional): To confirm N-H or O-H protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The N-H/O-H signals will disappear.
-
¹³C NMR Acquisition: Acquire the carbon-13 spectrum. This typically requires a longer acquisition time than the proton spectrum.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine proton ratios.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Fragmentation patterns provide valuable structural information.
Expertise & Experience: MS is the definitive technique for confirming metabolic changes that alter the mass of the parent compound. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of the molecular formula. Tandem MS (MS/MS) helps to pinpoint the location of modifications by analyzing the fragmentation of a selected parent ion.[16] The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is true for CPPD (MW = 266.4 g/mol ).[15][17]
Spectroscopic Comparison:
| Compound Type | Expected Molecular Ion (m/z) | Rationale for Mass Change | Key Fragmentation Pathways |
| Parent (CPPD) | 266 | Molecular weight of C₁₈H₂₂N₂. | Cleavage of C-N bonds, loss of cyclohexyl or phenyl groups. |
| Hydroxylation (+O) | 282 | Addition of one oxygen atom (+16 Da). | Similar to parent, but fragments will also show a +16 Da shift. Loss of H₂O from the molecular ion is possible. |
| N-Dealkylation (-C₆H₁₁) | 183 | Loss of the cyclohexyl group (-83 Da). | Fragmentation of the remaining N-phenyl-p-phenylenediamine structure. |
| Hydroxylation + Dealkylation | 199 | Loss of cyclohexyl group (-83 Da) and addition of oxygen (+16 Da). | Combination of fragmentation patterns. |
Experimental Protocol: LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite identification in complex biological matrices.[18][19]
Caption: A typical workflow for metabolite identification using LC-MS/MS.
Step-by-Step Methodology:
-
Sample Preparation: For biological samples (e.g., urine, plasma, or microsomal incubations), metabolites must be extracted. This may involve protein precipitation (with acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction.[19]
-
LC Separation: Inject the extracted sample onto a liquid chromatography system, typically using a reversed-phase column (e.g., C18). Develop a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from its more polar metabolites.
-
Full Scan MS: As compounds elute from the LC column, acquire full scan mass spectra to identify the molecular ions of the parent drug and any potential metabolites based on their predicted masses.
-
Tandem MS (MS/MS): In a subsequent run or using a data-dependent acquisition method, select the precursor ions of interest (e.g., m/z 282 for a hydroxylated metabolite) and subject them to collision-induced dissociation (CID).
-
Fragment Analysis: Acquire the mass spectrum of the resulting fragment (product) ions. The fragmentation pattern provides structural information that can help localize the metabolic modification (e.g., distinguishing between aromatic and aliphatic hydroxylation).[20][21]
Conclusion
The differentiation of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine from its primary metabolites is readily achievable through a multi-faceted spectroscopic approach. No single technique provides a complete picture, but together, they offer complementary and confirmatory evidence for structural elucidation.
-
UV-Vis Spectroscopy serves as a rapid screening tool for changes in the conjugated π-electron system, particularly effective for identifying aromatic hydroxylation.
-
IR Spectroscopy provides definitive evidence of the presence or absence of key functional groups, such as the appearance of an O-H stretch in hydroxylated metabolites or the characteristic shift from a single to a double N-H peak upon N-dealkylation to a primary amine.
-
NMR Spectroscopy offers the most detailed structural information, allowing for the precise localization of metabolic modifications through changes in chemical shifts and coupling patterns.
-
Mass Spectrometry is indispensable for confirming changes in molecular weight and formula, providing the most direct evidence of metabolic reactions such as hydroxylation or dealkylation.
By systematically applying these validated spectroscopic protocols, researchers can confidently identify and characterize the metabolic fate of CPPD, a crucial step in assessing its overall toxicological and pharmacological profile.
References
- Mass spectrometry-based analysis of gut microbial metabolites of aromatic amino acids. (n.d.). TrAC Trends in Analytical Chemistry.
-
Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]
-
New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS. (2018, July 12). Journal of Analytical Toxicology. [Link]
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GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. (n.d.). Biomedical and Environmental Mass Spectrometry. [Link]
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Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. (n.d.). National Institutes of Health. [Link]
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Ion mobility spectrometry-mass spectrometry analysis for the site of aromatic hydroxylation. (2013, April 9). Drug Metabolism and Disposition. [Link]
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Infrared Spectroscopy. (n.d.). Illinois State University. [Link]
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Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. (n.d.). Analyst. [Link]
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How to measure aromatic amine compounds using uv/visible spectrophotometer? (2016, March 1). ResearchGate. [Link]
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Carbon-13 Nuclear Magnetic Resonance Spectra of Some Aromatic Amines and Imines. (n.d.). Journal of the American Chemical Society. [Link]
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Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. (2020, July 31). Analytical Methods. [Link]
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UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. (2019, December 13). National Institutes of Health. [Link]
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IR: amines. (n.d.). University of Calgary. [Link]
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Amines. (n.d.). University of Calgary. [Link]
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24.10 Spectroscopy of Amines. (n.d.). OpenStax. [Link]
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UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023, December 18). Technology Networks. [Link]
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Study of Aromatic Amine Inhibitors By Nuclear Magnetic Resonance. (n.d.). Corrosion. [Link]
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NMR Spectra of Some Nitro-substituted N-Alkylanilines I. (n.d.). Acta Chemica Scandinavica. [Link]
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The biochemistry of aromatic amines. 10. Enzymic N-hydroxylation of arylamines and conversion of arylhydroxylamines into o-amino. (n.d.). Biochemical Journal. [Link]
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Mechanism of N-dealkylation metabolism. (n.d.). ResearchGate. [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. [Link]
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Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. (2023, June 9). The Journal of Organic Chemistry. [Link]
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N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine. (n.d.). PubChem. [Link]
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N-Dealkylation of Amines. (n.d.). National Institutes of Health. [Link]
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N-cyclohexyl-N'-phenyl-p-phenylenediamine. (n.d.). Pharmaffiliates. [Link]
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Quantitative structure-metabolism relationship of the metabolic N-dealkylation rates. (n.d.). ResearchGate. [Link]
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Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2021, March 29). MDPI. [Link]
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Metabolism and toxicological detection of a new designer drug, N-(1-phenylcyclohexyl)propanamine, in rat urine using gas chromatography-mass spectrometry. (2008, April 4). Journal of Chromatography A. [Link]
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In vitro metabolism of 1-phenyl-1-cyclohexene, a pyrolysis product of phencyclidine. (n.d.). Drug Metabolism and Disposition. [Link]
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Mechanism and structure–reactivity relationships for aromatic hydroxylation by cytochrome P450. (n.d.). Organic & Biomolecular Chemistry. [Link]
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The biochemistry of aromatic amines. 10. Enzymic N-hydroxylation of arylamines and conversion of arylhydroxylamines into o-aminophenols. (n.d.). National Institutes of Health. [Link]
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Mechanism of aromatic hydroxylation in fungi. Evidence for the formation of arene oxides. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
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"performance evaluation of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine in different polymer matrices"
A Comparative Technical Guide for Material Scientists
Executive Summary & Chemical Profile
N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine , widely known in the industry as CPPD (or 4010), is a p-phenylenediamine (PPD) class antioxidant and antiozonant.[1] While historically significant, it is frequently compared against its alkylated counterparts like 6PPD and IPPD .
This guide provides an objective, data-driven evaluation of CPPD (CAS 101-87-1) across different polymer matrices.[1] With the recent scrutiny on 6PPD due to the toxicity of its quinone derivative (6PPD-Q), re-evaluating the performance envelope of CPPD has become a critical task for formulation scientists seeking viable, albeit distinct, alternatives.
Chemical Identity & Properties
| Property | Specification |
| Common Name | CPPD (N-cyclohexyl-N'-phenyl-p-phenylenediamine) |
| CAS Number | 101-87-1 |
| Molecular Formula | C₁₈H₂₂N₂ |
| Structure Type | Secondary aromatic amine (Alkyl-Aryl PPD) |
| Physical Form | Grey to purple granules/flakes |
| Melting Point | > 100°C (Higher than 6PPD, affecting dispersion) |
Comparative Performance Analysis
The efficacy of PPD antiozonants is governed by their migration rate (solubility) and reaction kinetics with ozone. The following data synthesizes industry-standard performance metrics comparing CPPD against the market standard, 6PPD.
Ozone Resistance in Natural Rubber (NR)
Test Standard: ASTM D1149 (Static & Dynamic Ozone Chamber)
Natural Rubber is highly susceptible to ozone cracking due to its high unsaturation.
| Metric | CPPD (CAS 101-87-1) | 6PPD (Alternative) | Performance Delta |
| Scavenging Rate | Moderate | Fast | 6PPD reacts faster with |
| Threshold Strain | 15-20% | 25-30% | CPPD requires higher loading to match 6PPD crack initiation thresholds.[1] |
| Dynamic Flex Cracking | Good | Excellent | CPPD is less mobile; dynamic protection is lower under high-frequency flex.[1] |
| Staining | Severe (Purple/Black) | Severe (Brown/Black) | Both are staining antiozonants; unsuitable for light-colored goods.[1] |
Scientist's Insight:
"CPPD's higher melting point and lower solubility compared to 6PPD result in a slower migration rate to the surface. While this reduces 'blooming' storage issues, it limits the immediate replenishment of the protective film during dynamic flexing. CPPD is best used in static applications or blended with wax."
Antioxidant Efficiency in Synthetic Rubbers (SBR/BR)
Test Standard: ASTM D573 (Heat Aging)
In Styrene-Butadiene Rubber (SBR), the stabilization mechanism shifts towards preventing oxidative cross-linking (hardening).[1]
| Matrix | Parameter | CPPD Performance | 6PPD Performance |
| SBR (Tire Tread) | Tensile Retention (70h @ 100°C) | 82% | 88% |
| SBR (Tire Tread) | Elongation Retention | 65% | 72% |
| NBR (Seals) | Oil Extraction Resistance | High | Moderate |
Key Finding: CPPD exhibits superior resistance to extraction in oil-based environments (NBR matrices) compared to the more alkylated 6PPD. This makes CPPD a preferred choice for automotive seals and hoses carrying hot oils, despite its lower ozone scavenging efficiency.
Mechanistic Action & Causality[1]
To understand why CPPD performs differently, we must look at the scavenging pathway. PPDs function by donating hydrogen to peroxy radicals (antioxidant) or by reacting directly with ozone (antiozonant).
Diagram 1: The Scavenging Pathway (PPD vs. Ozone)
The following diagram illustrates the competitive reaction kinetics where the PPD molecule sacrifices itself to protect the polymer chain.
Figure 1: Competitive scavenging mechanism. CPPD must react with Ozone faster than the Polymer does. 6PPD's side chain allows for faster reaction kinetics than CPPD's cyclohexyl ring.
Experimental Protocols for Validation
As a researcher, you should not rely solely on vendor data. The following protocols allow for the internal validation of CPPD performance in your specific matrix.
Protocol A: Comparative Ozone Chamber Testing (ASTM D1149)
Objective: Quantify the time-to-crack initiation.
-
Sample Preparation:
-
Compound NR/SBR blend with 2.0 phr CPPD (Sample A) and 2.0 phr 6PPD (Sample B).
-
Cure sheets to
minutes. -
Cut dumbbell specimens (Die C).
-
-
Conditioning:
-
Mount samples on a dynamic strain rig at 20% elongation .
-
Condition for 24 hours at 23°C in a zero-ozone environment (allows blooming).
-
-
Exposure:
-
Chamber Settings: 50 pphm (parts per hundred million) Ozone concentration.
-
Temperature: 40°C .
-
Duration: 72 hours .
-
-
Evaluation:
-
Inspect visually every 8 hours using a 7x magnifier.
-
Pass Criteria: No visible cracks after 24 hours.
-
Fail Criteria: Cracks > 1mm length.
-
Protocol B: TGA Volatility Analysis
Objective: Assess potential for loss during high-temp processing.
-
Instrument: Thermogravimetric Analyzer (TGA).
-
Method: Ramp from 30°C to 600°C at 10°C/min under
. -
Data Point: Record temperature at 5% weight loss .
-
Expected Result: CPPD typically shows a higher 5% loss temp than IPPD, indicating better thermal stability, but slightly lower than high-MW hindered phenols.[1]
-
Workflow: Selecting the Right PPD
When to choose CPPD over 6PPD? Use this decision logic.
Figure 2: Decision matrix for selecting between CPPD and 6PPD based on application constraints.
References
-
BenchChem. (2025).[2][3] A Comparative Analysis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) and 6PPD as Rubber Antiozonants. Retrieved from
-
PubChem. (n.d.). N1-Cyclohexyl-N4-phenylbenzene-1,4-diamine (Compound Summary). National Library of Medicine. Retrieved from [1]
-
ResearchGate. (2023). Comparative study of p-phenylenediamine antioxidant effectiveness in styrene-butadiene and polyisoprene rubber. Retrieved from
-
ChemicalBook. (2025). N-Cyclohexyl-N'-phenyl-p-phenylenediamine Properties and Uses. Retrieved from [1]
-
LeapChem. (2025). N-Phenyl-N-cyclohexyl-p-phenylenediamine Technical Data. Retrieved from
Sources
Safety Operating Guide
N~1~-Cyclohexyl-N~1~-phenylbenzene-1,4-diamine proper disposal procedures
Proper Disposal Procedures: -Cyclohexyl- -phenylbenzene-1,4-diamine (CPPD)
Executive Directive
Do NOT dispose of this substance down the drain.
Primary Disposal Method: High-temperature incineration at a licensed hazardous waste facility equipped with flue gas scrubbing (to manage Nitrogen Oxide emissions).
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the prerequisite for a self-validating disposal workflow.
| Property | Data | Operational Implication |
| CAS Number | 101-87-1 | Use for waste manifesting and inventory tracking. |
| Physical State | Solid (Granules/Powder) | Dust generation is a primary inhalation risk during transfer. |
| Solubility | Low (Water); High (Acetone, Toluene) | Must be segregated into "Organic Solid" or "Non-Halogenated Organic Solvent" streams. |
| GHS Hazards | H317: Skin SensitizerH410: Very toxic to aquatic life | Requires double-gloving (Nitrile/Butyl) and zero-discharge protocols. |
| Reactivity | Incompatible with Strong Oxidizers, Acids | Explosion/Fire Risk: Never commingle with Nitric Acid or Peroxides in waste drums. |
Pre-Disposal Segregation Strategy
Effective disposal begins at the bench. You must segregate CPPD waste at the point of generation to prevent downstream incompatibility events.
The "Self-Validating" Segregation Logic
A self-validating system uses physical barriers (container types) and visual cues (labeling) to prevent error.
-
Stream A: Solid Waste (Pure Compound/Spill Debris)
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar.
-
Labeling: "Hazardous Waste - Toxic Solid (Amine)."
-
-
Stream B: Liquid Waste (Mother Liquors/HPLC Effluent)
-
Matrix: CPPD dissolved in organic solvents (Methanol, Acetonitrile).
-
Container: Safety solvent can (flame arrestor equipped).
-
Restriction: Do NOT mix with aqueous acidic waste streams (exothermic salt formation).
-
Waste Stream Decision Tree
The following diagram illustrates the logical flow for categorizing CPPD waste.
Figure 1: Decision logic for segregating CPPD waste streams to ensure regulatory compliance and safety.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired reagent, contaminated gloves, weighing boats, and spill cleanup materials.
-
PPE Required: Nitrile gloves (double layer recommended due to sensitization risk), lab coat, safety glasses. Use a P95/N95 dust mask if handling open powder.
-
Containerization:
-
Transfer waste into a chemically compatible container (HDPE or Amber Glass).
-
Crucial Step: If the waste contains oxidizers (e.g., permanganate stained wipes), DO NOT combine with CPPD waste.
-
-
Labeling:
-
Affix a hazardous waste label.
-
Constituents: "N-Cyclohexyl-N'-phenyl-p-phenylenediamine (95%), Debris (5%)".
-
Hazard Checkboxes: [x] Toxic, [x] Irritant.
-
-
Storage: Store in a satellite accumulation area (SAA) away from heat sources until pickup.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, HPLC waste, cleaning solvents.
-
Compatibility Check: Ensure the collection carboy does not contain Acids (Nitric, Sulfuric) or Oxidizers .
-
Transfer: Pour into the "Non-Halogenated Organic" waste stream (unless dissolved in DCM/Chloroform).
-
Rinsing: Triple rinse empty reagent bottles with acetone. Add the rinsate to the liquid waste container. Deface the label on the empty bottle and dispose of the bottle as glass waste.
Emergency Spill Response (Operational Logic)
In the event of a spill, immediate containment is required to prevent aquatic contamination.
Spill Response Workflow:
Figure 2: Operational workflow for containing and cleaning CPPD spills.
Step-by-Step Cleanup:
-
Isolate: Mark the area.
-
Dry Clean: Do not use water initially. Water spreads the chemical and creates toxic runoff.
-
Absorb: Use an inert absorbent (Vermiculite or Sand) to cover the spill.[1]
-
Sweep: Gently sweep into a dust pan, minimizing airborne dust.
-
Wash: Only after solids are removed, clean the surface with a soap/water solution. Collect all wash water with paper towels and dispose of them as solid hazardous waste.
Regulatory Framework & Compliance
-
United States (RCRA): While not explicitly P- or U-listed, CPPD waste exhibits toxicity characteristics. It must be managed as a Hazardous Waste (typically D001 if ignitable solvent is present, or general toxic waste).
-
European Union (EWC): Dispose under code 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).
-
Transport (DOT/IATA):
References
-
National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 92093, N-Cyclohexyl-N'-phenyl-1,4-benzenediamine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2026). Substance Information: N-cyclohexyl-N'-phenyl-p-phenylenediamine.[1][4][6][7][8][9][10] Retrieved from [Link]
Sources
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- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. eastharbourgroup.com [eastharbourgroup.com]
- 6. EP0617004A1 - Preparation of N-substituted-N'-phenyl-P-phenylenediamines - Google Patents [patents.google.com]
- 7. wap.guidechem.com [wap.guidechem.com]
- 8. evitachem.com [evitachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Personal protective equipment for handling N~1~-Cyclohexyl-N~1~-phenylbenzene-1,4-diamine
As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling highly reactive and sensitizing aromatic amines. N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine (widely recognized in industrial and diagnostic contexts as N-cyclohexyl-N'-phenyl-1,4-phenylenediamine or CPPD) is a critical compound used in polymer stabilization and allergenic patch testing.
However, its utility is matched by its severe hazard profile. This guide provides the mechanistic reasoning behind our safety protocols, ensuring that your laboratory operations are both scientifically sound and strictly compliant with environmental health standards.
Mechanistic Hazard Profiling & Causality
To design an effective safety system, we must first understand the biochemical and physical causality of the chemical's hazards:
-
Extreme Dermal Sensitization (Type IV Hypersensitivity): This compound acts as a potent hapten. Upon dermal contact, it binds to epidermal proteins, triggering cell-mediated immunity and localized histamine release, leading to severe allergic contact dermatitis[1][2]. Absolute barrier protection is non-negotiable.
-
Oxidative Instability: As an antioxidant, the diamine functional groups readily auto-oxidize upon exposure to ambient air and light, forming reactive quinone-diimine intermediates. This degrades analytical purity and necessitates handling under inert atmospheres.
-
Environmental Persistence: The compound is classified under the H411 hazard statement (Toxic to aquatic life with long-lasting effects)[2]. It must never be introduced into standard aqueous waste streams.
Personal Protective Equipment (PPE) Matrix
Standardized PPE is insufficient without understanding why specific materials are chosen. The following matrix outlines the required protective barriers and their mechanistic justifications.
| PPE Category | Specification & Material | Mechanistic Justification |
| Hand Protection | Double-layered Nitrile (≥ 0.11 mm) or Neoprene | Prevents dermal penetration of lipophilic aromatic amines[3]. Note: Latex is highly permeable to the organic solvents required for solubilization and must be strictly avoided. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against severe eye irritation, redness, and systemic absorption via the highly vascularized conjunctival mucosa[3]. |
| Body Protection | Flame-retardant lab coat, closed-toe shoes, Tyvek sleeves | Minimizes electrostatic discharge (preventing powder ignition) and prevents microscopic powder accumulation on the forearms. |
| Respiratory | N95/P100 Particulate Respirator (if outside hood) | Prevents the inhalation of fine aerosolized powders, which can trigger respiratory tract irritation and systemic histamine release[3]. |
Standard Operating Procedure: Powder Handling & Solubilization
Objective: Prepare a standardized solution of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine in an organic solvent without environmental release or operator exposure.
Step 1: Environmental Control Verification Never handle the dry powder on an open bench. Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm) to capture any aerosolized particulates.
Step 2: Static Mitigation & PPE Donning Don all required PPE. Aromatic diamines often present as fine, dry powders that accumulate static charge. Use an anti-static gun (e.g., Zerostat) on the analytical balance and weigh boats. Causality: Static repulsion can cause the powder to aerosolize during weighing, bypassing standard PPE and leading to inhalation exposure.
Step 3: Precision Weighing Tare a conductive, anti-static weigh boat. Carefully transfer the dark brown/grey powder using a dedicated stainless-steel micro-spatula.
Step 4: Solubilization Transfer the powder to an amber glass volumetric flask (to prevent photo-degradation). Because the compound is practically insoluble in water, add an appropriate organic solvent (e.g., chloroform, methanol, or acetone)[4]. Sonicate the flask for 5 minutes until the solid is fully dissolved.
Step 5: Inert Storage Overlay the headspace of the flask with Argon or Nitrogen gas to displace oxygen. Cap tightly with a PTFE-lined septum and store at 4°C. Causality: Displacing oxygen prevents the auto-oxidation of the amine groups, preserving the integrity of your standard solution.
Spill Response & Decontamination Workflow
In the event of a spill, immediate state-dependent containment is required to prevent cross-contamination and aerosolization.
Logical workflow for containment and decontamination of N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine spills.
Environmental Disposal Plan
Due to its severe aquatic toxicity[2], strict disposal protocols must be enforced to prevent ecological damage.
-
Solid Waste: All contaminated weigh boats, spatulas, Kimwipes, and gloves must be segregated into a solid hazardous waste container lined with a heavy-duty poly bag.
-
Liquid Waste: Segregate liquid waste into designated "Halogenated" (if dissolved in chloroform) or "Non-Halogenated" (if dissolved in acetone/methanol) organic waste carboys. Critical: Never mix this diamine with aqueous acidic waste, as amines can undergo exothermic protonation and off-gassing.
-
Final Destruction: All collected waste must be transferred to your Environmental Health & Safety (EHS) department for high-temperature incineration (>1000°C). This ensures the complete thermal cleavage of the aromatic amine bonds, neutralizing the chemical's sensitizing and toxic properties before it can reach the environment.
References
1.[1] "N-Cyclohexyl-N'-phenyl-p-phenylenediamine | 101-87-1", ChemicalBook. Available at: 2.[3] "N-CYCLOHEXYL-N'-PHENYL-P-PHENYLENEDIAMINE Safety Data Sheet", East Harbour Group. Available at: 3.[2] "N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | C18H22N2 | CID 92093", PubChem (National Institutes of Health). Available at: 4.[4] "N-Cyclohexyl-N'-phenyl-p-phenylenediamine | 101-87-1 Properties", ChemicalBook. Available at:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
